DBCO-PEG2-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O6/c1-30(2,3)39-29(36)32-17-19-38-21-20-37-18-16-31-27(34)14-15-28(35)33-22-25-10-5-4-8-23(25)12-13-24-9-6-7-11-26(24)33/h4-11H,14-22H2,1-3H3,(H,31,34)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLXPPCIPNVSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Chemical Versatility of DBCO-PEG2-NH-Boc: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the chemical properties, reaction kinetics, and experimental applications of the bifunctional linker, DBCO-PEG2-NH-Boc.
This compound is a heterobifunctional linker that plays a crucial role in the field of bioconjugation and drug delivery. Its unique structure, featuring a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for covalently linking molecules of interest with precise control. This guide provides an in-depth analysis of its chemical properties and practical applications, empowering researchers to leverage its full potential in their scientific endeavors.
Core Chemical Properties
This compound is characterized by a specific set of physicochemical properties that are fundamental to its function. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₃₇N₃O₆ | [1][2] |
| Molecular Weight | 535.6 g/mol | [3] |
| Purity | >95% - 98% | [3] |
| Solubility | Soluble in DMSO, DCM, and DMF | N/A |
| Storage Conditions | -20°C for long-term storage | [1] |
Reactivity and Functional Groups
The utility of this compound stems from its two distinct reactive moieties, enabling sequential and orthogonal conjugation strategies.
DBCO Group for Copper-Free Click Chemistry
The DBCO group is the cornerstone of this linker's application in bioorthogonal chemistry. It readily participates in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules. This "copper-free" click chemistry is highly efficient and biocompatible, proceeding rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst. The reaction forms a stable triazole linkage.
Boc-Protected Amine
The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield a primary amine. This primary amine can then be used for subsequent conjugation reactions, for example, with N-hydroxysuccinimide (NHS) esters.
Experimental Protocols and Reaction Kinetics
Successful implementation of this compound in experimental workflows requires a clear understanding of the reaction conditions and kinetics.
Copper-Free Click Reaction (SPAAC)
The reaction between the DBCO group and an azide is a second-order reaction. The rate of this reaction is influenced by several factors, including pH, temperature, and the solvent system.
Quantitative Data on SPAAC Reaction:
| Parameter | Condition | Observation | Source(s) |
| Second-Order Rate Constant | Aqueous conditions | Approximately 0.1 M⁻¹s⁻¹ | |
| pH | pH 5 to 10 | Higher pH values generally increase reaction rates (except in HEPES buffer). | |
| Temperature | 25°C and 37°C | Higher temperatures lead to faster reaction rates. | |
| Buffer | PBS (pH 7) vs. HEPES (pH 7) | HEPES buffer exhibited higher rate constants (0.55–1.22 M⁻¹s⁻¹) compared to PBS (0.32–0.85 M⁻¹s⁻¹). | |
| Reaction Time | Room Temperature | Typically 2-4 hours to overnight for completion. | |
| Reactant Molar Ratio (DBCO:Azide) | For antibody-oligonucleotide conjugation | A 2-4 fold molar excess of the azide-modified molecule is recommended. |
Experimental Protocol: General DBCO-Azide Conjugation
-
Preparation: Dissolve the DBCO-containing molecule and the azide-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at a pH of approximately 7.4. If solubility is an issue, up to 20% of an organic co-solvent like DMSO can be used.
-
Reaction: Mix the reactants at the desired molar ratio.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.
Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed reaction. The kinetics of this reaction can exhibit a second-order dependence on the acid concentration.
Quantitative Data on Boc Deprotection:
| Parameter | Condition | Observation | Source(s) |
| Reagents | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent (e.g., Dioxane, Ethyl Acetate) | Efficient removal of the Boc group. | |
| Temperature | Room Temperature | The reaction is typically fast at this temperature. | |
| Reaction Time | Varies with substrate and acid concentration | Can range from 30 minutes to a few hours. |
Experimental Protocol: Boc Deprotection
-
Preparation: Dissolve the Boc-protected compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Reaction: Add an excess of a strong acid, such as TFA or a solution of HCl in dioxane.
-
Incubation: Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the deprotected amine.
Logical Workflow for Bioconjugation
The dual functionality of this compound allows for a logical and controlled approach to the synthesis of complex bioconjugates. The following diagram illustrates a typical workflow.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties, coupled with the high efficiency and biocompatibility of copper-free click chemistry and the robustness of Boc protection, provide a reliable platform for the construction of well-defined bioconjugates. This guide offers the foundational knowledge and practical protocols necessary to effectively utilize this valuable reagent in a variety of research and development applications.
References
DBCO-PEG2-NH-Boc solubility in aqueous and organic solvents.
An In-Depth Technical Guide to the Solubility of DBCO-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of this compound (Dibenzocyclooctyne-PEG2-tert-butyloxycarbonyl amine), a heterobifunctional linker commonly used in bioconjugation and click chemistry. Understanding the solubility of this reagent is critical for its effective use in various experimental and developmental workflows, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Core Compound Properties
This compound is comprised of three key components: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine group for subsequent conjugation reactions after deprotection.[1][2] The PEG spacer is incorporated to enhance the hydrophilicity and water solubility of the molecule.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃₀H₃₇N₃O₆ | |
| Molecular Weight | ~535.6 g/mol | |
| CAS Number | 2377004-08-3 | |
| Appearance | Solid or viscous liquid | |
| Purity | Typically ≥95% or ≥98% | |
| Storage | Recommended at -20°C |
Solubility Profile
The solubility of this compound is dictated by the interplay between its hydrophobic DBCO and Boc groups and its hydrophilic PEG2 spacer. While the PEG chain enhances water solubility, the overall molecule retains significant nonpolar character.
Aqueous Solubility
Precise quantitative data for the aqueous solubility of this compound is not widely published in public literature or supplier documentation. The presence of the short PEG2 chain is intended to improve hydrophilicity compared to a non-PEGylated DBCO linker. However, complete solubility in pure aqueous buffers may be limited. For many bioconjugation reactions that occur in aqueous environments, a co-solvent is often required to achieve the necessary working concentration.
Organic Solvent Solubility
Product specification sheets from multiple suppliers consistently report that this compound is soluble in common polar aprotic organic solvents.
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent | Type | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | |
| Dichloromethane (DCM) | Nonpolar | Soluble | |
| Water / Aqueous Buffers | Polar Protic | Limited |
Note: "Soluble" indicates that the compound is generally soluble for typical stock solution concentrations (e.g., 1-10 mg/mL). Researchers should perform their own tests for specific high-concentration applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the thermodynamic solubility of this compound in a solvent of interest, based on the well-established shake-flask method.
Materials
-
This compound
-
Solvent of interest (e.g., PBS pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge capable of handling vials
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Procedure
-
Preparation : Add an excess amount of this compound to a clean, tared vial. The amount should be more than what is expected to dissolve. Record the exact weight.
-
Solvent Addition : Add a precise volume of the chosen solvent to the vial.
-
Equilibration : Tightly cap the vial and place it on an orbital shaker at a constant, controlled temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution reaches saturation.
-
Phase Separation : After equilibration, let the vial stand to allow undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.
-
Sample Collection : Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filtration : Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Dilution : Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Quantification : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation : The solubility is the concentration determined by HPLC, multiplied by the dilution factor. It is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The logical flow of the solubility determination protocol can be visualized as follows.
Caption: A flowchart of the shake-flask method for determining compound solubility.
Conclusion
This compound exhibits good solubility in common organic solvents such as DMSO, DMF, and DCM, which makes the preparation of concentrated stock solutions straightforward. Its aqueous solubility is enhanced by the PEG2 linker but may be limited for high concentrations, often necessitating the use of co-solvents for bioconjugation reactions in aqueous media. For precise solubility determination in a specific buffer or solvent system, a rigorous experimental method such as the shake-flask protocol is recommended.
References
Introduction to copper-free click chemistry with DBCO reagents.
An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO Reagents
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate biomolecules is paramount. Among the arsenal of bioconjugation techniques, copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing dibenzocyclooctyne (DBCO) reagents, has emerged as a powerful and versatile tool. This guide provides a comprehensive overview of the core principles of DBCO-azide chemistry, detailed experimental protocols, and quantitative data to facilitate its successful implementation in the laboratory.
Core Principles of DBCO-Azide Click Chemistry
The driving force behind the DBCO-azide reaction is the significant ring strain within the DBCO molecule.[1] This strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide-functionalized molecule. This allows the reaction to proceed rapidly and efficiently at or near physiological conditions without the need for a cytotoxic copper(I) catalyst.[1][2][3] This is a primary advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its use in living systems.[4]
The reaction is bioorthogonal, meaning that the DBCO and azide groups are essentially inert to the vast majority of functional groups found in biological systems, ensuring highly specific conjugation. The reaction culminates in the formation of a stable triazole linkage.
Key Features and Advantages:
-
Biocompatibility: The absence of a copper catalyst makes it ideal for in vivo and live-cell applications.
-
High Efficiency: Reactions typically proceed to quantitative or near-quantitative yields.
-
Mild Reaction Conditions: Efficient conjugation occurs in aqueous buffers at ambient temperatures.
-
Specificity and Bioorthogonality: DBCO and azide groups react selectively with each other, even in complex biological environments.
-
Stability: The resulting triazole linkage is highly stable over the long term.
-
Traceability: The progress of the reaction can be monitored by measuring the absorbance of DBCO at approximately 310 nm.
Applications in Drug Development and Research
The unique characteristics of DBCO-azide click chemistry have made it an invaluable tool in various scientific fields, particularly in drug development.
-
Antibody-Drug Conjugates (ADCs): A significant application is in the construction of ADCs. By attaching a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen, ADCs can selectively deliver the payload to cancer cells, thereby increasing therapeutic efficacy and reducing off-target toxicity. DBCO-azide chemistry provides a robust and reliable method for linking the antibody and the drug payload.
-
Development of Imaging Agents: This chemistry is used to attach imaging probes, such as fluorescent dyes or radioisotopes, to targeting molecules for diagnostic purposes.
-
Targeted Drug Delivery Systems: It enables the conjugation of drugs to nanoparticles or other delivery vehicles that are functionalized with targeting ligands.
-
In Vivo Cell Tracking: Cells can be labeled with DBCO or azide-functionalized molecules to monitor their distribution and fate in vivo.
Quantitative Data
The efficiency and stability of DBCO reagents are critical factors in experimental design. The following tables summarize key quantitative data.
Table 1: Reaction Kinetics of DBCO Reagents
| Reactant Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| DBCO with Benzyl Azide | 0.24 | |
| DBCO with Phenyl Azide | 0.033 | |
| General SPAAC Reactions | ~0.1 | |
| DBCO Reactions with Azides (Typical Range) | 0.1 - 1.0 |
Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.
Table 2: Stability and Storage of DBCO-Functionalized Molecules
| Storage Condition | Stability | Reference |
| 4°C or -20°C | ~3-5% loss of reactivity over four weeks for DBCO-modified IgG. | |
| -20°C | DBCO-functionalized antibody can be stored for up to a month. | |
| -80°C | Recommended for long-term storage of reconstituted DBCO reagents. |
Note: Avoid buffers containing sodium azide, as it will react with the DBCO group. Reconstituted DBCO reagents may be susceptible to oxidation and hydration.
Experimental Protocols
The following are detailed methodologies for common applications of DBCO-azide click chemistry.
Protocol 1: General Protein-Small Molecule Conjugation
This protocol outlines the steps for conjugating a DBCO-functionalized protein with an azide-containing small molecule.
Materials:
-
DBCO-activated protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized small molecule.
-
DMSO (if the small molecule is not water-soluble).
-
Quenching reagent (e.g., Tris or glycine solution).
Procedure:
-
Reaction Setup: If the azide-functionalized small molecule is not water-soluble, dissolve it in a minimal amount of DMSO. Add the azide solution to the DBCO-activated protein solution. It is recommended to use 1.5 to 3 molar equivalents of the less critical component.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.
-
Purification: Remove excess unreacted small molecules and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or spin desalting columns.
Protocol 2: Antibody-Oligonucleotide Conjugation
This protocol provides a more specific workflow for the creation of antibody-oligonucleotide conjugates.
Materials:
-
Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Azide-modified oligonucleotide.
-
Quenching solution (100 mM Tris or glycine in water).
-
Spin desalting column.
Procedure:
-
Antibody Activation with DBCO:
-
Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration is below 20%.
-
Incubate at room temperature for 60 minutes.
-
Quench the reaction by adding the quenching solution and incubating for an additional 15 minutes.
-
Remove excess, unreacted DBCO-NHS ester using a spin desalting column.
-
-
Click Reaction:
-
Add the azide-modified oligonucleotide to the DBCO-activated antibody solution.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification and Validation:
-
Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.
-
Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.
-
Visualizations
The following diagrams illustrate the core concepts and workflows associated with DBCO-azide click chemistry.
References
Storage and handling recommendations for DBCO-PEG2-NH-Boc.
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and recommendations for the proper storage and handling of DBCO-PEG2-NH-Boc (Dibenzocyclooctyne-PEG2-N-tert-butyloxycarbonyl amine). Adherence to these guidelines is crucial for ensuring the stability, reactivity, and safety of this reagent in research and drug development applications.
Introduction to this compound
This compound is a heterobifunctional linker molecule widely utilized in bioconjugation and chemical biology. It features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC), a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent conjugation following deprotection.
Storage Recommendations
Proper storage is critical to maintain the integrity and reactivity of this compound. The following conditions are recommended by various suppliers.[1][2][3][4]
Quantitative Storage Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Minimizes degradation of the strained cyclooctyne and prevents hydrolysis of the Boc-protecting group. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation and reaction with atmospheric moisture. |
| Light | Protect from light | The DBCO moiety can be sensitive to photodegradation. |
| Moisture | Store in a dry, sealed container | Prevents hydrolysis of the compound. |
Handling and Preparation of Solutions
Correct handling procedures are essential for user safety and to preserve the quality of the reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Weighing: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Solubility: this compound is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).
-
Solution Preparation: Prepare solutions fresh for each use. If a stock solution is necessary, dissolve the compound in anhydrous DMSO or DMF and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocol: General Procedure for Copper-Free Click Chemistry
This protocol provides a general methodology for the conjugation of an azide-containing biomolecule with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., protein, peptide, oligonucleotide)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Prepare Azide-Functionalized Biomolecule Solution:
-
Dissolve the azide-containing biomolecule in the reaction buffer to the desired concentration.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the azide-functionalized biomolecule solution. A 5- to 20-fold molar excess of the DBCO reagent over the azide is typically recommended. The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid denaturation of biomolecules.
-
Incubate the reaction mixture at room temperature for 2-12 hours. The reaction time may vary depending on the specific reactants and their concentrations. Gentle mixing during incubation can improve reaction efficiency.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts using an appropriate purification method for the conjugated biomolecule. This may include dialysis, size-exclusion chromatography (SEC), or affinity chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using analytical techniques such as mass spectrometry (MS), SDS-PAGE, or HPLC.
-
Diagrams
Caption: Logical workflow for the storage and handling of this compound.
Caption: A streamlined experimental workflow for a typical copper-free click chemistry reaction.
Safety Information
A specific Safety Data Sheet (SDS) for this compound is not publicly available from most suppliers and should be requested directly from the vendor. In the absence of a specific SDS, general laboratory safety precautions for handling chemical reagents should be strictly followed. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water. For research use only. Not for use in humans or animals.
Disclaimer
The information provided in this guide is for informational purposes only and is based on publicly available data from various suppliers. It is the responsibility of the user to conduct their own safety assessments and to validate all procedures for their specific applications.
References
The Strategic Application of DBCO-PEG2-NH-Boc in PROTAC Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crucial role of the DBCO-PEG2-NH-Boc linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As an emerging therapeutic modality, PROTACs leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker, a key component of the PROTAC architecture, significantly influences the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides a detailed overview of the synthesis of PROTACs using the this compound linker, methods for their characterization, and the underlying principles of their mechanism of action.
The Role of the Linker in PROTAC Design
PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but an active contributor to the PROTAC's overall performance. Its length, composition, and flexibility are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.
The this compound linker offers several advantages in PROTAC design:
-
Biocompatibility and Hydrophilicity: The polyethylene glycol (PEG) component enhances the aqueous solubility of the PROTAC, which can improve cell permeability and overall pharmacokinetic properties.
-
Optimized Length and Flexibility: The two-unit PEG chain provides a specific length and degree of flexibility that can be optimal for inducing the proximity of certain target proteins and E3 ligases.
-
Versatile Chemistry: The dibenzocyclooctyne (DBCO) group enables highly efficient and specific conjugation to azide-functionalized molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" approach is bioorthogonal, proceeding readily in biological conditions without the need for a cytotoxic copper catalyst. The Boc-protected amine (NH-Boc) provides a handle for further synthetic modifications after deprotection.
PROTAC Synthesis Utilizing this compound via SPAAC
The synthesis of a PROTAC using the this compound linker typically involves a convergent approach where the POI ligand and the E3 ligase ligand are functionalized with complementary reactive groups. In this case, one of the ligands will be modified to contain an azide group, while the other will be conjugated to the this compound linker.
The general synthetic workflow is as follows:
Experimental Protocol: PROTAC Synthesis via SPAAC
This protocol outlines the general steps for conjugating an azide-functionalized POI ligand to a DBCO-functionalized E3 ligase ligand.
Materials:
-
Azide-functionalized POI ligand
-
This compound
-
E3 ligase ligand with a suitable functional group for conjugation (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA) for Boc deprotection (if necessary)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Preparation of DBCO-functionalized E3 Ligase Ligand:
-
If the Boc-protected amine on the this compound linker is to be used for conjugation, it must first be deprotected. Dissolve the linker in a solution of TFA in dichloromethane (DCM) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.
-
Dissolve the deprotected DBCO-PEG2-NH2 and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the DBCO-functionalized E3 ligase ligand by preparative HPLC.
-
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Dissolve the DBCO-functionalized E3 ligase ligand and the azide-functionalized POI ligand in a suitable solvent such as DMSO or a mixture of DMSO and water.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Final PROTAC:
-
Once the reaction is complete, purify the final PROTAC conjugate using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
-
Characterization and Evaluation of PROTACs
Following synthesis, the efficacy of the PROTAC must be rigorously evaluated. This involves a series of in vitro assays to determine its ability to induce the degradation of the target protein.
Quantitative Data Presentation
The effectiveness of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The length of the PEG linker can significantly impact these parameters. The following table provides representative data illustrating the effect of PEG linker length on the degradation of a hypothetical target protein, BRD4.[1] While specific data for a PEG2 linker is not available, the trend suggests that an optimal linker length exists for each target-ligase pair.
| PROTAC Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PEG3 | BRD4 | VHL | 25 | 90 |
| PEG4 | BRD4 | VHL | 15 | 95 |
| PEG5 | BRD4 | VHL | 18 | 92 |
| PEG6 | BRD4 | VHL | 35 | 85 |
This data is representative and serves to illustrate the impact of linker length. Actual values will vary depending on the specific POI and E3 ligase ligands.
Key Experimental Protocols for PROTAC Evaluation
1. Western Blot for Protein Degradation
This is a standard method to visualize and quantify the reduction in the level of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
2. HiBiT Assay for Live-Cell Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to measure protein degradation in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of the target protein.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the gene encoding the target protein in your cell line of choice.
-
Cell Plating: Plate the HiBiT-tagged cells in a white, clear-bottom 96-well plate.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the cells.
-
Luminescence Measurement: Add the LgBiT protein and a luciferase substrate to the cells. Measure the luminescent signal at various time points using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a vehicle control to determine the percentage of protein remaining over time. This data can be used to calculate degradation kinetics and DC50 values.
3. NanoBRET™ Target Engagement Assay
This assay measures the binding of the PROTAC to its target protein and the E3 ligase within living cells. It is a proximity-based assay that uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled tracer.
Protocol:
-
Cell Line Preparation: Co-express a NanoLuc® fusion of the target protein (or E3 ligase) and a fluorescently labeled tracer that binds to the same protein.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
BRET Measurement: The PROTAC will compete with the tracer for binding to the NanoLuc®-tagged protein, leading to a decrease in the BRET signal. Measure the BRET signal using a plate reader.
-
Data Analysis: The decrease in the BRET signal is proportional to the engagement of the PROTAC with its target. This allows for the determination of the intracellular affinity of the PROTAC for its targets.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The overarching mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.
Conclusion
The this compound linker is a valuable tool in the development of PROTACs, offering a balance of hydrophilicity, defined length, and versatile chemistry for efficient synthesis. The use of SPAAC click chemistry enables the rapid and specific assembly of these complex bifunctional molecules. A thorough understanding of the synthetic strategies and a robust suite of characterization assays are essential for the successful development of novel PROTAC-based therapeutics. The continued exploration of linker technology will undoubtedly lead to the creation of more potent and selective protein degraders for a wide range of diseases.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling Using DBCO-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of proteins using the bifunctional linker, DBCO-PEG2-NH-Boc. This reagent is a key tool in copper-free click chemistry, enabling the precise and stable linkage of molecules to proteins.
Introduction
This compound is a versatile linker containing a dibenzocyclooctyne (DBCO) group, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine. The DBCO group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules in aqueous environments without the need for a cytotoxic copper catalyst.[1][2][] The PEG spacer enhances the hydrophilicity of the linker, which can help to reduce aggregation of the labeled protein.[4] The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for a controlled, sequential conjugation.[5] This amine can be deprotected under acidic conditions to enable further modification or conjugation.
This protocol will focus on a two-stage labeling strategy:
-
Activation of a payload molecule: Deprotection of the Boc group on this compound and subsequent conjugation to a molecule of interest (e.g., a small molecule drug, a fluorescent dye).
-
Protein Labeling: Reaction of the DBCO-activated payload with an azide-modified protein.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | BroadPharm | BP-24382 |
| Azide-Modified Protein | - | User-provided |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | 270997 |
| Payload with NHS-ester | - | User-provided |
| Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Desalting Columns (Spin Columns) | Thermo Fisher Scientific | 89849 |
| Size Exclusion Chromatography (SEC) Column | GE Healthcare | 17-5175-01 |
Experimental Protocols
Part 1: Activation of Payload Molecule with DBCO-PEG2-NH2
This part of the protocol describes the deprotection of the Boc group from this compound to yield DBCO-PEG2-NH2, followed by its conjugation to an NHS-ester functionalized payload.
1.1 Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a final concentration of 10 mg/mL.
-
Add a 20% (v/v) solution of trifluoroacetic acid (TFA) in DCM to the this compound solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
The resulting DBCO-PEG2-NH2 can be used directly in the next step.
1.2 Conjugation of DBCO-PEG2-NH2 to an NHS-Ester Payload
-
Dissolve the NHS-ester functionalized payload in anhydrous dimethylformamide (DMF) at a concentration of 10 mM.
-
Dissolve the deprotected DBCO-PEG2-NH2 in anhydrous DMF to a concentration of 10 mM.
-
Add 1.2 equivalents of DBCO-PEG2-NH2 to the payload solution.
-
Add 3 equivalents of N,N-Diisopropylethylamine (DIPEA) to the reaction mixture to act as a non-nucleophilic base.
-
Incubate the reaction at room temperature for 2-4 hours, protected from light if the payload is light-sensitive.
-
Monitor the reaction by TLC or HPLC.
-
Purify the resulting DBCO-activated payload using reverse-phase HPLC.
-
Confirm the identity of the product by mass spectrometry.
Part 2: Labeling of Azide-Modified Protein
This section details the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO-activated payload and an azide-modified protein.
2.1 Protein Preparation
-
Prepare the azide-modified protein in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The buffer should be free of any azide-containing compounds.
-
Adjust the protein concentration to 1-5 mg/mL.
2.2 SPAAC Reaction
-
Dissolve the purified DBCO-activated payload in an aqueous-compatible solvent like DMSO or DMF to a concentration of 10 mM.
-
Add a 10-20 fold molar excess of the DBCO-activated payload to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 4-12 hours at 4°C or for 1-2 hours at room temperature. The reaction can be performed at 37°C to increase the reaction rate, but this may affect protein stability.
-
The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance at 310 nm.
2.3 Purification of the Labeled Protein
-
It is critical to remove the excess, unreacted DBCO-activated payload.
-
For small sample volumes, use a desalting spin column for rapid purification.
-
For larger volumes, dialysis can be employed, although it is a slower process.
-
Size-exclusion chromatography (SEC) is a highly effective method that not only removes small molecule impurities but also separates any protein aggregates that may have formed.
2.4 Characterization of the Labeled Protein
-
Mass Spectrometry (MS): This is the most direct method to confirm successful labeling by observing the expected mass shift corresponding to the addition of the DBCO-activated payload.
-
SDS-PAGE: Analyze the purified labeled protein by SDS-PAGE to check for purity and potential aggregation.
-
UV-Vis Spectroscopy: Measure the absorbance of the protein at 280 nm and the DBCO group at 309 nm to estimate the degree of labeling.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Protein Precipitation | High degree of labeling, hydrophobicity of the DBCO group, suboptimal buffer conditions. | Optimize the molar excess of the labeling reagent. Screen different buffers, add stabilizing agents like glycerol or arginine, and work with a lower protein concentration during labeling. |
| Low Labeling Efficiency | Suboptimal reaction conditions (pH, temperature, time). Inactive DBCO reagent. | Optimize the pH of the reaction buffer (typically pH 7-8.5). Increase incubation time or temperature. Ensure the DBCO-activated payload has been stored correctly and is not oxidized. |
| Non-specific Binding during Purification | Hydrophobic interactions between the DBCO group and the chromatography resin. | For ion-exchange chromatography, increase the salt concentration in the buffers. For affinity chromatography, consider adding a non-ionic detergent (e.g., Tween-20). |
Visualizing the Workflow and Chemistry
Caption: Experimental workflow for protein labeling.
References
A Step-by-Step Guide to DBCO-Azide Conjugation: Application Notes and Protocols
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate biomolecules is paramount. Among the most powerful tools in the bioconjugation toolbox is the Dibenzocyclooctyne (DBCO)-azide click chemistry. This reaction, a type of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for the formation of a stable covalent bond between a DBCO-modified molecule and an azide-modified molecule without the need for a cytotoxic copper catalyst.[1][2][3] This bioorthogonality, coupled with high efficiency and mild reaction conditions, makes it ideal for a wide range of applications, from fluorescent labeling to the development of antibody-drug conjugates (ADCs).[2][3]
This guide provides detailed protocols and quantitative data to facilitate the successful implementation of DBCO-azide conjugation in your research.
Core Principles of DBCO-Azide Click Chemistry
The driving force behind the DBCO-azide reaction is the significant ring strain of the cyclooctyne ring within the DBCO molecule. This strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide, enabling the reaction to proceed efficiently at or near room temperature. The resulting product is a stable triazole linkage.
A key advantage of this copper-free click chemistry is its biocompatibility, making it suitable for applications in living systems. The DBCO and azide functional groups are essentially inert to the vast array of functional groups present in biological systems, ensuring highly specific conjugation.
Quantitative Reaction Parameters
The efficiency and success of DBCO-azide conjugation are dependent on several key parameters. The following table summarizes recommended starting conditions for various applications. Optimization may be required for specific molecules.
| Parameter | General Recommendation | Antibody-Oligo/Small Molecule Conjugation | Gold Nanoparticle Conjugation | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 2:1 to 4:1 (Azide in excess) | 10:1 to 100:1 (Antibody in excess) | The more precious or limiting component should be at a 1-fold molar ratio. |
| Temperature | 4°C to 37°C | Room Temperature (20-25°C) or 4°C | Room Temperature or 4°C | Lower temperatures can be used to enhance the stability of sensitive biomolecules, though this may require longer incubation times. |
| Reaction Time | 2 - 24 hours | 2-4 hours at RT or overnight (12-18 hours) at 4°C | 12-24 hours | Reaction progress can be monitored by the decrease in DBCO absorbance at ~310 nm. |
| Solvent | Aqueous buffers (e.g., PBS, pH 7.4), DMSO, DMF | Aqueous buffer with <20% DMSO | PBS | Avoid buffers containing sodium azide as it will react with DBCO. |
| Concentration | Higher concentrations lead to faster reaction rates | Antibody: 1-10 mg/mL | Nanoparticles: 10-20 nM |
Experimental Protocols
The following protocols provide a step-by-step guide for a general DBCO-azide conjugation and a more specific example for antibody-oligonucleotide conjugation.
General Ligation Workflow
This protocol outlines the fundamental steps for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.
Caption: General experimental workflow for DBCO-azide bioconjugation.
Protocol 1: Antibody-Oligonucleotide Conjugation
This protocol provides a more specific workflow for creating antibody-oligonucleotide conjugates.
Materials:
-
Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).
-
DBCO-NHS ester.
-
Anhydrous DMSO.
-
Azide-modified oligonucleotide.
-
Quenching solution (100 mM Glycine or Tris in water).
-
Spin desalting columns.
Procedure:
Part A: Antibody Activation with DBCO
-
Prepare DBCO-NHS Ester Stock: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. Ensure the final DMSO concentration is below 20%.
-
Incubation: Incubate the reaction for 60 minutes at room temperature.
-
Quench Reaction (Optional): Add the quenching solution and incubate for 15 minutes to neutralize any unreacted DBCO-NHS ester.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column.
Part B: Click Conjugation to Azide-Oligonucleotide
-
Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification and Validation:
-
Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess oligonucleotide.
-
Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.
-
Reaction Mechanism and Applications
The DBCO-azide conjugation is a powerful tool with broad applications in research and drug development.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The versatility of this chemistry allows for its use in a variety of applications, contributing significantly to advancements in drug development and biological research.
Caption: Logical relationship of DBCO-azide chemistry in drug development.
References
Application Note: Facile Deprotection of the Boc Group from DBCO-PEG2-NH-Boc
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, valued for its stability in a wide range of chemical environments and its straightforward removal under acidic conditions.[1][2][3] DBCO-PEG2-NH-Boc is a heterobifunctional linker that features a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a Boc-protected amine.[4][5] This linker is frequently used in bioconjugation and drug development to connect a payload to a targeting moiety. The deprotection of the Boc group is a critical step to unmask the primary amine, enabling its subsequent conjugation to molecules bearing, for example, an activated ester (e.g., NHS ester) or an isothiocyanate.
This application note provides a detailed protocol for the efficient removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation. The protocol is designed to be robust while preserving the integrity of the acid-sensitive DBCO moiety.
Mechanism of Deprotection
The acid-catalyzed deprotection of the Boc group proceeds through a stable tert-butyl cation intermediate. The reaction is initiated by the protonation of the carbamate oxygen by an acid like TFA. This is followed by the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and the tert-butyl cation, which is typically scavenged or fragments into isobutylene.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
This section details the materials and step-by-step procedure for the deprotection of this compound.
Materials and Reagents
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Standard laboratory glassware
-
Rotary evaporator
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for most applications and ensures efficient Boc removal while minimizing potential side reactions.
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., at a concentration of 10-20 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: To the stirring solution, add TFA to achieve a final concentration of 20-25% (v/v). For example, to 4 mL of the DCM solution, add 1 mL of TFA.
-
Reaction: Stir the reaction mixture at room temperature (20-25°C). The reaction is typically complete within 30 to 60 minutes.
-
Monitoring (Optional but Recommended): Monitor the reaction progress to confirm the complete disappearance of the starting material. This can be done using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture on a silica gel plate. The deprotected amine product is more polar and will have a lower Rf value than the starting material. The product can be visualized using a ninhydrin stain, which yields a colored spot (typically purple) indicating a primary amine.
-
LC-MS: Analyze a small aliquot to confirm the disappearance of the mass corresponding to the starting material (C₃₀H₃₇N₃O₆, MW: 535.6 g/mol ) and the appearance of the deprotected product mass.
-
-
Work-up (TFA Salt Isolation): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the deprotected amine as its TFA salt, which can often be used directly in subsequent reactions.
-
Work-up (Free Amine Isolation): If the free amine is required, dissolve the crude residue from step 5 in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine, DBCO-PEG2-NH₂.
-
Data Presentation
The following table summarizes the typical quantitative parameters for the Boc deprotection protocol.
| Parameter | Condition | Rationale / Notes | Reference |
| Substrate Conc. | 10-20 mg/mL | Ensures good solubility and reaction kinetics. | General Practice |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent that effectively dissolves the substrate and is compatible with TFA. | |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that provides rapid and clean deprotection at room temperature. | |
| TFA Concentration | 20-25% (v/v) in DCM | Sufficiently acidic for rapid deprotection while minimizing potential degradation of the DBCO group. | |
| Temperature | 20-25°C (Room Temp.) | The reaction is efficient at room temperature, avoiding the need for heating or cooling. | |
| Reaction Time | 30 - 60 minutes | Typically sufficient for complete conversion. Monitor by TLC or LC-MS for confirmation. | |
| Expected Yield | >95% (crude) | The reaction is generally high-yielding. Purification may be required for highly sensitive applications. | General Knowledge |
Mandatory Visualization
References
Application Notes and Protocols for Cell Surface Modification Using DBCO-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Cell surface modification is a powerful technique for introducing novel functionalities onto living cells, enabling advancements in targeted drug delivery, cell-based therapies, and fundamental biological research. The use of bioorthogonal chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), allows for covalent modification of cell surfaces with high specificity and efficiency under biocompatible conditions.[1][2]
The reagent DBCO-PEG2-NH-Boc is a heterobifunctional linker designed for a sequential, two-step cell surface functionalization. This process involves:
-
Metabolic Glycoengineering: An unnatural azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz), is introduced to cell culture.[3][4] The cell's metabolic machinery incorporates this sugar into the glycans of cell surface glycoproteins, effectively displaying azide (-N₃) groups as chemical handles.[5]
-
Primary "Click" Labeling: The azide-decorated cells are then treated with this compound. The dibenzocyclooctyne (DBCO) group reacts specifically and covalently with the azide via the copper-free SPAAC reaction, attaching the linker to the cell surface. The short polyethylene glycol (PEG₂) spacer enhances water solubility and minimizes steric hindrance.
-
Secondary Functionalization: The linker now presents a tert-butyloxycarbonyl (Boc)-protected amine. Following deprotection, this newly exposed primary amine (-NH₂) serves as a versatile anchor point for attaching a second molecule of interest (e.g., fluorophores, biotin, small molecule drugs, or antibodies) typically through amine-reactive chemistry, such as N-hydroxysuccinimide (NHS) ester conjugation.
This multi-step approach provides precise control over the introduction of complex functionalities onto the cell surface, facilitating research into cell signaling, adhesion, and the development of targeted cellular therapies.
Data Presentation: Quantitative Parameters for Cell Surface Modification
The efficiency of this multi-step modification process depends on the optimization of each stage. The following tables provide a summary of empirically derived quantitative parameters to guide experimental design.
Table 1: Recommended Conditions for Metabolic Glycoengineering
| Parameter | Cell Type | Recommended Concentration | Incubation Time | Labeling Efficiency | Reference(s) |
|---|---|---|---|---|---|
| Azido Sugar (Ac₄ManNAz) | Jurkat, HeLa, CHO | 25 - 50 µM | 48 - 72 hours | Cell-dependent |
| Azido Sugar (Ac₄ManNAz) | MCF7, HCT116 | 50 - 100 µM | 48 hours | Proportional to conc. | |
Table 2: Recommended Conditions for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| DBCO Reagent Concentration | 20 - 100 µM | Higher concentrations may improve kinetics but should be tested for cytotoxicity. | |
| Incubation Time | 15 - 60 minutes | Reaction is typically rapid; longer times may not significantly increase signal. | |
| Incubation Temperature | 37°C or Room Temp. | Reaction proceeds efficiently at physiological temperatures. |
| pH | 6.5 - 7.5 | Reaction is efficient in standard physiological buffers (e.g., PBS). | |
Table 3: Kinetic Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features | Reference(s) |
|---|---|---|---|
| DBCO | ~0.3 - 1.0 | High reactivity and good stability; widely used. | |
| DIBO | ~0.1 - 0.3 | Good reactivity and stability. |
| BCN | ~0.01 - 0.1 | More stable than DBCO but with slower kinetics. | |
Table 4: Recommended Conditions for Secondary Amine-Reactive Labeling
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| NHS-Ester Payload Conc. | 10 - 50-fold molar excess | Relative to estimated surface amine sites. Requires optimization. | |
| Incubation Time | 30 - 60 minutes | Reaction is typically performed at room temperature or 4°C. | |
| pH | 7.2 - 8.5 | Optimal for reaction between NHS esters and primary amines. |
| Quenching Reagent | 20-50 mM Tris or Glycine | Used to consume any unreacted NHS ester. | |
Experimental Protocols & Visualized Workflows
The following protocols provide a step-by-step guide for the modification of cell surfaces using this compound.
Overall Experimental Workflow
Protocol 3.1: Metabolic Glycoengineering with Azido Sugars
This protocol describes the introduction of azide moieties onto the cell surface glycans.
-
Cell Culture: Culture cells of interest (e.g., HeLa, Jurkat, CHO) under standard conditions until they reach approximately 50-60% confluency for adherent cells or a density of 0.5 x 10⁶ cells/mL for suspension cells.
-
Prepare Azido Sugar Stock: Prepare a 10 mM stock solution of tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz) in sterile, anhydrous DMSO.
-
Metabolic Labeling: Add the Ac₄ManNAz stock solution to the complete cell culture medium to a final concentration of 25-50 µM. Include a vehicle-only (DMSO) control culture.
-
Incubation: Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO₂). During this time, the azido sugar will be metabolized and incorporated into cell surface glycans.
-
Harvesting:
-
Adherent cells: Wash gently with PBS, then detach using a non-enzymatic cell dissociation buffer.
-
Suspension cells: Harvest by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the cell pellet twice with ice-cold PBS (containing 1% BSA to prevent cell clumping) to remove any unincorporated azido sugar. Proceed immediately to the SPAAC reaction.
Protocol 3.2: SPAAC Reaction with this compound
This protocol describes the "click" reaction to attach the linker to the azide-modified cell surface.
-
Prepare DBCO Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Suspension: Resuspend the azide-labeled cell pellet from Protocol 3.1 in pre-warmed complete culture medium or PBS to a concentration of 1-5 x 10⁶ cells/mL.
-
SPAAC Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 20-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Gentle agitation can improve reaction efficiency for suspension cells.
-
Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash three times with ice-cold PBS (with 1% BSA) to remove unreacted DBCO reagent. The cells are now labeled with a Boc-protected amine.
Protocol 3.3 (Experimental): Boc Deprotection and Secondary Labeling
Critical Note: Standard Boc deprotection methods involve harsh acidic conditions (e.g., trifluoroacetic acid, TFA) that are incompatible with maintaining cell viability. Milder, cell-compatible methods for Boc deprotection on the cell surface are not well-established and require significant optimization and validation. The following protocol is theoretical and must be performed with parallel controls to rigorously assess cell viability (e.g., using Trypan Blue or a fluorescent viability dye like Propidium Iodide).
-
Prepare Mild Acidic Buffer: Prepare a pre-chilled, sterile, mildly acidic buffer (e.g., citrate-phosphate buffer, pH 4.0-5.0). The optimal pH and buffer composition must be empirically determined to balance deprotection efficiency with cell survival.
-
Experimental Boc Deprotection: a. Resuspend the cell pellet from Protocol 3.2 in the pre-chilled, mild acidic buffer. b. Incubate for a short duration (e.g., 5-15 minutes) on ice. c. Immediately neutralize the reaction by adding a 10-fold volume of ice-cold PBS (pH 7.4) and pellet the cells by centrifugation. d. Wash the cells twice more with ice-cold PBS (pH 7.4).
-
Prepare NHS-Ester Payload: Prepare a 10 mM stock solution of the desired N-hydroxysuccinimide (NHS) ester-activated payload (e.g., NHS-fluorescein, NHS-biotin) in anhydrous DMSO.
-
Secondary Labeling Reaction: a. Resuspend the deprotected cells in an amine-free reaction buffer (e.g., PBS, pH 8.0) at a concentration of 1-5 x 10⁶ cells/mL. b. Add the NHS-ester payload stock solution to achieve the desired final concentration (a starting point is a 10- to 50-fold molar excess). c. Incubate for 30-60 minutes at room temperature, protected from light.
-
Quenching and Final Wash: a. Quench the reaction by adding a quenching buffer (e.g., 1 M Tris or Glycine, pH 7.4) to a final concentration of 20-50 mM. Incubate for 15 minutes. b. Pellet the cells and wash three times with PBS (with 1% BSA) to remove unreacted payload. c. The cells are now ready for downstream analysis.
Protocol 3.4: Quantification of Cell Surface Modification via Flow Cytometry
This protocol assumes the secondary payload is a fluorophore.
-
Sample Preparation: Resuspend the final cell pellet from Protocol 3.3 in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1 x 10⁶ cells/mL.
-
Controls: Prepare the following control samples:
-
Unlabeled cells (no treatment).
-
Cells treated with azido sugar only.
-
Cells treated with azido sugar and DBCO-linker, but no secondary fluorescent payload.
-
-
Analysis: Acquire data on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore. Analyze the shift in fluorescence intensity of the labeled sample compared to the controls to quantify the modification efficiency.
Visualization of Pathways and Mechanisms
Chemical Reaction Pathway on the Cell Surface
Application Example: Modulating EGFR Signaling
Cell surface glycoengineering can be used to study or modulate receptor tyrosine kinase signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway. N-glycans on the EGFR extracellular domain are known to affect ligand-induced dimerization and subsequent intracellular signaling. By attaching specific molecules (e.g., inhibitory antibody fragments, synthetic ligands) to the cell surface near the receptor via the this compound linker, researchers can probe the effects of steric hindrance or targeted agonism/antagonism on receptor function.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Catalysts | Free Full-Text | A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 5. Engineering of cell-surface receptors for analysis of receptor internalization and detection of receptor-specific glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DBCO-PEG2-NH-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. This document provides detailed application notes and protocols for the use of DBCO-PEG2-NH-Boc, a heterobifunctional linker, in the development of ADCs.
The this compound linker features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a two-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent payload conjugation. This system allows for a modular and efficient approach to ADC construction. The core technology relies on the strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that occurs readily under mild, aqueous conditions without the need for a toxic copper catalyst.[1][2]
Experimental Workflow Overview
The development of an ADC using the this compound linker involves a multi-step process that begins with the modification of the antibody, followed by the preparation of the drug-linker construct, and culminating in the final conjugation reaction.
Experimental Protocols
Antibody Modification with Azide Groups
This protocol describes the introduction of azide functional groups onto the antibody, typically by modifying lysine residues.[3]
Materials:
-
Monoclonal Antibody (mAb)
-
NHS-PEG4-Azide
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Centrifugal Filter Units (e.g., Amicon Ultra)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL in PBS.[3]
-
NHS-PEG4-Azide Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.
-
Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.
Preparation of the DBCO-Linker-Payload Construct
This section details the deprotection of the Boc group from this compound and subsequent conjugation to an activated drug payload.
2.1. Boc Deprotection of this compound
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield a primary amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in a 1:1 mixture of TFA and DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting DBCO-PEG2-NH2 can be used directly in the next step.
2.2. Conjugation of Activated Payload to DBCO-PEG2-NH2
The deprotected linker is then conjugated to a payload that has been activated, for example, as an NHS ester.
Materials:
-
DBCO-PEG2-NH2 (from previous step)
-
Payload-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the Payload-NHS ester and DBCO-PEG2-NH2 (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the DBCO-Linker-Payload construct can be purified by preparative reverse-phase HPLC.
ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This final conjugation step utilizes the bioorthogonal click chemistry reaction between the azide-modified antibody and the DBCO-functionalized payload.
Materials:
-
Azide-functionalized Antibody
-
DBCO-Linker-Payload
-
PBS, pH 7.4
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the azide-functionalized antibody with the DBCO-Linker-Payload in PBS, pH 7.4. A molar excess of 1.5–10 equivalents of the DBCO-Linker-Payload is recommended to enhance conjugation efficiency.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
-
Purification: Purify the resulting ADC to remove any unreacted DBCO-Linker-Payload and other small molecules. This can be achieved using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is crucial to ensure its quality, homogeneity, and desired therapeutic properties.
| Parameter | Method | Typical Expected Values/Observations |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | A typical target DAR for functional ADCs is in the range of 2-4. HIC can resolve species with different numbers of conjugated drugs. MS provides a precise mass measurement to confirm the number of conjugated payloads. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | The ADC should ideally appear as a single, sharp peak corresponding to the monomeric form. The presence of high molecular weight species indicates aggregation, which can affect efficacy and safety. |
| Antigen Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | The conjugation process should not significantly alter the binding affinity of the antibody to its target antigen. The binding affinity of the ADC should be comparable to that of the unmodified antibody. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | The ADC should demonstrate potent and specific killing of antigen-positive cancer cells, with significantly lower toxicity towards antigen-negative cells. The IC50 value is a key measure of potency. |
ADC Internalization and Mechanism of Action
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway.
Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, or the antibody is degraded, leading to the release of the cytotoxic payload into the cytoplasm. The free payload can then engage its intracellular target, such as microtubules or DNA, ultimately inducing apoptosis and cell death. The properties of the released payload, such as its membrane permeability, can also influence its ability to kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
References
Application Notes and Protocols for Fluorescence Labeling of Peptides using DBCO-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biomedical research and drug development, enabling the visualization and quantification of peptide localization, trafficking, and binding interactions.[1][2] Copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a powerful bioorthogonal ligation method, allowing for the specific and efficient labeling of biomolecules in complex biological systems without the cytotoxicity associated with copper catalysts.[3] This application note details the use of DBCO-PEG2-NH-Boc, a versatile bifunctional linker, for the fluorescent labeling of azide-modified peptides.
The DBCO (dibenzocyclooctyne) group reacts selectively with azides, while the Boc (tert-butyloxycarbonyl) protecting group can be removed to reveal a primary amine. This primary amine can then be conjugated to an amine-reactive fluorescent dye. The short polyethylene glycol (PEG2) linker enhances the hydrophilicity of the resulting conjugate, which can mitigate aggregation and improve biocompatibility.
These application notes provide a comprehensive guide, including detailed protocols for the synthesis of a fluorescent DBCO-PEG2-dye conjugate and its subsequent reaction with an azide-modified peptide. Furthermore, an example application is provided, focusing on the labeling of a bombesin analog for the study of the Gastrin-Releasing Peptide Receptor (GRPR), a target of significant interest in oncology.
Principle of the Method
The overall workflow involves a three-stage process:
-
Synthesis of the Fluorescent Labeling Reagent: The commercially available this compound is first deprotected to yield a free amine. This amine is then reacted with an amine-reactive fluorescent dye (e.g., an NHS ester) to create a stable, fluorescent DBCO-PEG2-dye conjugate.
-
Peptide Modification: The peptide of interest must be synthesized or modified to contain an azide group. This can be achieved by incorporating an azide-bearing unnatural amino acid, such as azidohomoalanine, during solid-phase peptide synthesis.
-
Copper-Free Click Chemistry Reaction: The fluorescent DBCO-PEG2-dye conjugate is then reacted with the azide-modified peptide via SPAAC. This reaction is highly specific and proceeds efficiently under mild, biocompatible conditions to form a stable triazole linkage, resulting in the final fluorescently labeled peptide.
Experimental Protocols
Protocol 1: Synthesis of Fluorescent DBCO-PEG2-Dye Conjugate
This protocol describes the deprotection of this compound and subsequent conjugation to an amine-reactive fluorescent dye.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under a stream of nitrogen.
-
The resulting DBCO-PEG2-NH2 can be used directly in the next step or purified by RP-HPLC if necessary.
-
-
Dye Conjugation:
-
Dissolve the deprotected DBCO-PEG2-NH2 in anhydrous DMF.
-
Add 1.5-2 equivalents of DIPEA to the solution to act as a base.
-
In a separate vial, dissolve 1.1 equivalents of the amine-reactive fluorescent dye in anhydrous DMF.
-
Slowly add the dye solution to the DBCO-PEG2-NH2 solution while stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Monitor the reaction progress by RP-HPLC.
-
-
Purification:
-
Purify the reaction mixture by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired fluorescent DBCO-PEG2-dye conjugate.
-
Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
-
Protocol 2: Fluorescence Labeling of an Azide-Modified Peptide
This protocol details the copper-free click chemistry reaction between the synthesized fluorescent DBCO-PEG2-dye conjugate and an azide-modified peptide.
Materials:
-
Azide-modified peptide (e.g., Azidohomoalanine-containing bombesin analog)
-
Fluorescent DBCO-PEG2-dye conjugate (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.
-
Dissolve the fluorescent DBCO-PEG2-dye conjugate in a minimal amount of DMF or DMSO and then dilute with PBS.
-
Add 1.5-3 molar equivalents of the fluorescent DBCO-PEG2-dye conjugate to the peptide solution.
-
-
Click Reaction:
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction progress can be monitored by RP-HPLC by observing the consumption of the starting materials and the formation of the product peak.
-
-
Purification and Characterization:
-
Purify the fluorescently labeled peptide from unreacted dye and other impurities using preparative RP-HPLC with a C18 column.
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the molecular weight of the final product by mass spectrometry to verify successful conjugation.
-
Lyophilize the pure fractions to obtain the final fluorescently labeled peptide.
-
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the described protocols. Actual results may vary depending on the specific peptide and fluorescent dye used.
| Parameter | Typical Value/Range | Method of Determination |
| Boc Deprotection Yield | >95% | Mass Spectrometry |
| Dye Conjugation Yield | 70-90% | RP-HPLC |
| Click Reaction Efficiency | >90% | RP-HPLC, Mass Spectrometry |
| Final Labeled Peptide Purity | >95% | Analytical RP-HPLC |
| Fluorescence Quantum Yield | Dependent on the chosen dye | Fluorometer |
| Second-order rate constant (k2) for DBCO-azide reaction | ~0.34 M⁻¹s⁻¹ | UV-Vis Spectroscopy |
Application Example: Fluorescent Labeling of a Bombesin Analog for GRPR Imaging
Background:
The Gastrin-Releasing Peptide Receptor (GRPR) is a G-protein coupled receptor that is overexpressed in various cancers, including prostate, breast, and lung cancer. This makes it an attractive target for diagnostic imaging and targeted therapy. Bombesin is a peptide that binds with high affinity to GRPR. Fluorescently labeled bombesin analogs can be used to visualize GRPR expression in cancer cells.
Experimental Workflow:
Caption: Experimental workflow for the synthesis and application of a fluorescently labeled bombesin analog.
Protocol 3: Cellular Imaging of GRPR with a Fluorescent Bombesin Analog
Materials:
-
GRPR-expressing cancer cell line (e.g., PC-3 prostate cancer cells)
-
Fluorescently labeled bombesin analog (from Protocol 2)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining)
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
-
Cellular Labeling:
-
Prepare a stock solution of the fluorescently labeled bombesin analog in sterile PBS or water.
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 100-500 nM.
-
Wash the cells twice with warm PBS.
-
Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Staining and Imaging:
-
Wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh cell culture medium containing Hoechst 33342 for nuclear counterstaining and incubate for 10 minutes.
-
Wash the cells again with PBS.
-
Add fresh medium or PBS to the dish for imaging.
-
Visualize the cells using a confocal microscope with appropriate laser lines and filters for the chosen fluorescent dye and Hoechst 33342.
-
Expected Results:
Fluorescence signal from the labeled bombesin analog should be observed localized to the membrane of the PC-3 cells, consistent with the expression of GRPR. The intensity of the signal can be quantified to assess the level of receptor expression.
Signaling Pathway
The binding of a bombesin analog to GRPR initiates a downstream signaling cascade.
Caption: Simplified GRPR signaling pathway activated by a bombesin analog.
Conclusion
The use of this compound provides a robust and versatile method for the fluorescent labeling of peptides. The copper-free click chemistry approach ensures high specificity and biocompatibility, making it suitable for a wide range of applications, from in vitro assays to live-cell imaging. The detailed protocols and application example provided herein serve as a valuable resource for researchers aiming to utilize fluorescently labeled peptides in their studies.
References
- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Proteins with DBCO-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise covalent linkage of proteins is a cornerstone of modern biotechnology, enabling the creation of novel bioconjugates for a myriad of applications, including antibody-drug conjugates (ADCs), PROTACs, and specialized diagnostic reagents. The DBCO-PEG2-NH-Boc linker is a versatile heterobifunctional crosslinker that facilitates the conjugation of two distinct protein molecules through a two-step process involving bioorthogonal click chemistry.
This crosslinker features a Dibenzocyclooctyne (DBCO) group for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and a Boc-protected amine. The PEG2 spacer enhances solubility and reduces steric hindrance. The protected amine allows for a controlled, sequential conjugation strategy. First, the Boc group is removed under acidic conditions to reveal a primary amine. This amine can then be activated, for example, with an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., lysine residues) on a target protein. The DBCO moiety on the other end of the linker is then available to react with an azide-modified protein, resulting in a stable, covalent crosslink.
Principle of the Method
The crosslinking strategy using this compound involves a three-stage process:
-
Protein Modification: One of the target proteins (Protein A) is functionalized with an azide group. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent or incorporating an azide-bearing unnatural amino acid.
-
Crosslinker Preparation and Conjugation to the Second Protein: The this compound crosslinker is deprotected to expose the primary amine. This amine is then activated (e.g., by conversion to an NHS ester) and subsequently reacted with the second protein (Protein B), typically targeting surface-exposed lysine residues.
-
Copper-Free Click Chemistry: The azide-modified Protein A and the DBCO-functionalized Protein B are mixed, leading to a spontaneous and highly specific SPAAC reaction that forms a stable triazole linkage, covalently connecting the two proteins.
Experimental Protocols
Protocol 1: Modification of Protein A with Azide Groups
This protocol describes the introduction of azide groups onto a protein (Protein A) using an NHS-ester functionalized azide reagent.
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS Ester (or a similar amine-reactive azide reagent)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG4-NHS Ester in DMSO to a concentration of 10 mM.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG4-NHS Ester to the Protein A solution. The final concentration of DMSO in the reaction mixture should be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted Azido-PEG4-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization (Optional): The degree of azide labeling can be quantified using a colorimetric assay with a DBCO-functionalized dye or by mass spectrometry.
Protocol 2: Preparation of DBCO-PEG2-Amine and Conjugation to Protein B
This protocol details the deprotection of this compound and subsequent activation and conjugation to a second protein (Protein B).
Part A: Boc Deprotection of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM.
-
Acidification: Add an excess of TFA (e.g., 20-50% v/v) to the solution and stir at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[2]
-
Work-up:
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected DBCO-PEG2-Amine.
-
Part B: Activation of DBCO-PEG2-Amine and Conjugation to Protein B
Materials:
-
DBCO-PEG2-Amine (from Part A)
-
Disuccinimidyl carbonate (DSC) or a similar NHS ester activating agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Protein B in an amine-free buffer (e.g., PBS, pH 8.0)
-
Desalting column
Procedure:
-
Activation of DBCO-PEG2-Amine:
-
Dissolve DBCO-PEG2-Amine and a slight molar excess of DSC in anhydrous DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction at room temperature for 4-12 hours to form the DBCO-PEG2-NHS Ester.
-
The activated crosslinker can be used directly or purified by chromatography.
-
-
Conjugation to Protein B:
-
Add a 10- to 20-fold molar excess of the activated DBCO-PEG2-NHS Ester solution to the Protein B solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.
-
Remove the unreacted DBCO-PEG2-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
-
Protocol 3: Final SPAAC Crosslinking Reaction
This protocol describes the final copper-free click chemistry reaction to conjugate the azide-modified Protein A with the DBCO-functionalized Protein B.
Materials:
-
Azide-modified Protein A (from Protocol 1)
-
DBCO-functionalized Protein B (from Protocol 2)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup: Mix the azide-modified Protein A and the DBCO-functionalized Protein B in the reaction buffer. A 1.5- to 5-fold molar excess of one protein over the other can be used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction time may require optimization.
-
Analysis and Purification:
-
Analyze the formation of the crosslinked product by SDS-PAGE. The crosslinked protein will appear as a new band with a higher molecular weight.
-
Purify the final crosslinked conjugate from unreacted proteins using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
-
Data Presentation
The efficiency of the crosslinking reaction can be quantified by analyzing the band intensities on an SDS-PAGE gel using densitometry.
Table 1: Quantitative Analysis of Protein Crosslinking by SDS-PAGE and Densitometry
| Sample | Protein A (Band Intensity) | Protein B (Band Intensity) | Crosslinked Product (Band Intensity) | Crosslinking Yield (%) |
| Negative Control (Proteins A+B, no crosslinker) | 50.5% | 49.5% | 0% | 0% |
| Crosslinking Reaction (2 hours) | 35.2% | 34.8% | 30.0% | 30.0% |
| Crosslinking Reaction (12 hours) | 15.1% | 14.9% | 70.0% | 70.0% |
Note: The data presented in this table is hypothetical and serves as an example for the quantitative analysis of a crosslinking experiment. The crosslinking yield is calculated as the intensity of the crosslinked product band relative to the total intensity of all protein bands in the lane.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for protein crosslinking.
HER2 Signaling Pathway and ADC Mechanism of Action
Antibody-drug conjugates are a prime application for protein crosslinking technologies. The following diagram illustrates the HER2 signaling pathway, a key target in breast cancer, and the mechanism of action of an ADC like Trastuzumab emtansine (T-DM1).
Caption: HER2 signaling and ADC mechanism of action.
References
Application Notes and Protocols for Oligonucleotide Modification using DBCO-PEG2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-PEG2-NH-Boc is a bifunctional linker molecule widely employed in bioconjugation, particularly for the modification of oligonucleotides. This reagent features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine (NH-Boc) for subsequent conjugation following deprotection.
This document provides detailed application notes and experimental protocols for the successful modification of oligonucleotides using this compound. The methodologies outlined are essential for researchers in drug development, diagnostics, and various fields of molecular biology requiring precisely modified nucleic acids.
Principle of a Two-Step Modification Strategy
The use of this compound facilitates a versatile two-step conjugation strategy.
-
Activation of the Linker : The Boc (tert-butyloxycarbonyl) protecting group on the primary amine is removed under acidic conditions. This deprotection step yields a free amine on the DBCO-PEG2 linker, making it reactive towards an activated group on the oligonucleotide.
-
Conjugation to Oligonucleotide : The now-free amine of the DBCO-PEG2 linker is conjugated to an amino-modified oligonucleotide that has been activated, typically as an N-hydroxysuccinimide (NHS) ester.
-
Copper-Free Click Chemistry : The DBCO moiety on the modified oligonucleotide is then ready to react with an azide-containing molecule of interest (e.g., a fluorophore, a small molecule drug, or a protein) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity under mild, aqueous conditions without the need for a cytotoxic copper catalyst[1][][3].
Data Presentation
Table 1: Reagent and Oligonucleotide Specifications
| Parameter | Specification | Notes |
| Linker | This compound | BroadPharm (BP-24382) or equivalent |
| Oligonucleotide | 5'-Amino-Modifier C6 | Custom synthesis with a primary amine |
| Activation Reagent | N-hydroxysuccinimide (NHS) | For activating the amino-oligonucleotide |
| Boc Deprotection Reagent | Trifluoroacetic acid (TFA) | Typically used in a solution with an organic solvent |
| Click Reaction Partner | Azide-modified molecule | e.g., Azide-fluorophore, Azide-biotin |
Table 2: Typical Reaction Conditions and Yields for Oligonucleotide Conjugation
| Step | Parameter | Condition | Expected Yield/Efficiency |
| Boc Deprotection | Reagent | 50% TFA in Dichloromethane (DCM) | >95% |
| Time & Temperature | 30 minutes at Room Temperature | ||
| Oligonucleotide Activation | Molar Excess of NHS | 10-20 fold excess over amino-oligonucleotide | >90% activation |
| Reaction Buffer | 0.1 M Sodium Borate, pH 8.5 | ||
| DBCO-Linker Conjugation | Molar Excess of DBCO-linker | 2-5 fold excess over activated oligonucleotide | 70-90% |
| Reaction Buffer | 0.1 M Sodium Borate, pH 8.5 | ||
| Purification | Method | Reverse-Phase HPLC | >95% purity |
| Copper-Free Click Reaction | Molar Excess of Azide | 2-10 fold excess over DBCO-oligonucleotide | >95% conjugation efficiency[4] |
| Time & Temperature | 4-17 hours at Room Temperature[4] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to generate the free amine linker (DBCO-PEG2-NH2).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add an equal volume of TFA to the solution (to create a 50% TFA in DCM solution).
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected DBCO-PEG2-NH2 linker.
-
Confirm the identity and purity of the product by mass spectrometry.
Protocol 2: Conjugation of Deprotected DBCO-Linker to Amino-Oligonucleotide
This protocol outlines the conjugation of the DBCO-PEG2-NH2 linker to an amino-modified oligonucleotide via an NHS ester intermediate.
Materials:
-
5'-Amino-Modifier C6 oligonucleotide
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
DBCO-PEG2-NH2 (from Protocol 1)
-
0.1 M Sodium Borate buffer, pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Oligonucleotide Activation (Preparation of Oligo-NHS ester): a. Dissolve the 5'-amino-modified oligonucleotide in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1-5 mM. b. In a separate tube, dissolve a 20-fold molar excess of NHS and a 20-fold molar excess of EDC in DMSO. c. Add the NHS/EDC solution to the oligonucleotide solution. The final DMSO concentration should be below 20%. d. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Conjugation Reaction: a. Dissolve the deprotected DBCO-PEG2-NH2 linker in DMSO to a concentration of 10-20 mM. b. Add a 2-5 fold molar excess of the DBCO-linker solution to the activated oligonucleotide reaction mixture. c. Incubate for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of DBCO-modified Oligonucleotide: a. Purify the reaction mixture using size-exclusion chromatography (e.g., a NAP-10 column) to remove excess unconjugated DBCO-linker. b. For higher purity, perform RP-HPLC purification. Use a C18 column with a gradient of acetonitrile in 0.1 M triethylammonium acetate (TEAA) buffer. c. Monitor the elution at 260 nm (for the oligonucleotide) and ~310 nm (for the DBCO group). d. Collect the fractions containing the DBCO-modified oligonucleotide and lyophilize.
Protocol 3: Copper-Free Click Reaction of DBCO-Oligonucleotide with an Azide-Molecule
This protocol describes the final step of conjugating the DBCO-modified oligonucleotide to an azide-containing molecule.
Materials:
-
DBCO-modified oligonucleotide (from Protocol 2)
-
Azide-containing molecule of interest (e.g., azide-fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if needed to dissolve the azide molecule)
Procedure:
-
Dissolve the DBCO-modified oligonucleotide in PBS (pH 7.4) to a desired concentration (e.g., 100 µM).
-
Dissolve the azide-containing molecule in DMSO to a stock concentration of 10-20 mM.
-
Add a 2-10 fold molar excess of the azide-molecule solution to the DBCO-oligonucleotide solution. The final DMSO concentration should be kept low (<10%) to avoid precipitation of the oligonucleotide.
-
Incubate the reaction for 4-17 hours at room temperature, protected from light if using a fluorescent azide.
-
The reaction progress can be monitored by the decrease in the DBCO absorbance at ~310 nm.
-
Purify the final oligonucleotide conjugate using RP-HPLC as described in Protocol 2, Step 3.
Visualizations
Caption: Experimental workflow for oligonucleotide modification.
Caption: Logical steps in the two-step modification strategy.
References
Synthesis of Bioconjugates Using DBCO-PEG2-NH-Boc: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of precisely defined bioconjugates is a cornerstone of modern drug development, diagnostics, and life sciences research. DBCO-PEG2-NH-Boc is a versatile heterobifunctional linker that enables the covalent attachment of a wide array of molecules to biomolecules such as antibodies, proteins, and peptides. This linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), a biocompatible and highly efficient click chemistry reaction. It also contains a Boc-protected amine, which, after deprotection, allows for the attachment of a second molecule of interest, such as a cytotoxic drug or a fluorescent probe, through stable amide bond formation. The short polyethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance.
These application notes provide a comprehensive guide to the synthesis of bioconjugates using this compound, including detailed experimental protocols, data presentation in tabular format, and workflow visualizations. The protocols are designed to be adaptable for various applications, including the construction of antibody-drug conjugates (ADCs) and other targeted therapies.
Data Presentation
The following tables summarize representative quantitative data for the key steps in the synthesis of bioconjugates using a DBCO-PEG-amine linker. This data is based on similar linkers and conjugation strategies and serves as a benchmark for expected outcomes.
Table 1: Representative Yields for Key Synthesis Steps
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Boc Deprotection of this compound | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% |
| 2 | Amide Coupling to DBCO-PEG2-amine | Carboxylic acid-containing molecule, EDC, NHS | 70-90% |
| 3 | SPAAC Reaction | Azide-modified biomolecule | >90% (conjugation efficiency) |
| 4 | Overall Purified Bioconjugate Yield | - | >80%[1] |
Table 2: Characterization of a Purified Antibody-Drug Conjugate (ADC)
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC) | 2-4 |
| Purity | Size-Exclusion Chromatography (SEC) | >95% (monomeric ADC) |
| Aggregation | Size-Exclusion Chromatography (SEC) | <5% |
| Identity and Integrity | Mass Spectrometry | Confirmed mass of the conjugate |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, DBCO-PEG2-amine.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., argon). A typical concentration is 10-20 mg/mL.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an excess of TFA to the solution. A 20-50% (v/v) solution of TFA in DCM is commonly used.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or methanol two to three times.
-
The resulting DBCO-PEG2-amine can be used in the next step without further purification, assuming complete conversion.
Protocol 2: Amide Coupling of a Carboxylic Acid-Containing Molecule to DBCO-PEG2-amine
This protocol details the conjugation of a molecule with a carboxylic acid group (e.g., a cytotoxic drug) to the deprotected DBCO-PEG2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
DBCO-PEG2-amine (from Protocol 1)
-
Carboxylic acid-containing molecule of interest
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Magnetic stirrer and stir bar
-
Reaction vials
Procedure:
-
Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
In a separate vial, dissolve DBCO-PEG2-amine in the same solvent.
-
In a third vial, dissolve EDC and NHS (or sulfo-NHS) in the reaction buffer. A 1.5 to 2-fold molar excess of EDC and NHS over the carboxylic acid is recommended.
-
Add the EDC/NHS solution to the carboxylic acid solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the activated carboxylic acid solution to the DBCO-PEG2-amine solution. A slight molar excess (1.1 to 1.5-fold) of the activated acid over the amine is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer to facilitate the reaction with the primary amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
Monitor the formation of the DBCO-PEG2-drug conjugate by LC-MS.
-
The resulting drug-linker conjugate can be purified by reverse-phase HPLC.
Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to an Azide-Modified Antibody
This protocol describes the final step of conjugating the DBCO-functionalized drug linker to an azide-modified antibody.
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG2-drug conjugate (from Protocol 2) dissolved in a water-miscible solvent like DMSO
-
Reaction buffer: PBS, pH 7.4, or other non-amine containing buffers at pH 7-9.
-
Purification system: Size-Exclusion Chromatography (SEC) or other suitable chromatography system.
Procedure:
-
To the azide-modified antibody solution, add the DBCO-PEG2-drug conjugate. A molar excess of the drug-linker (typically 3-10 fold) over the antibody is used to drive the reaction to completion. The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10%) to avoid denaturation of the antibody.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be performed with gentle mixing.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the antibody upon conjugation.
-
Once the reaction is complete, purify the resulting antibody-drug conjugate (ADC) from excess, unreacted drug-linker using Size-Exclusion Chromatography (SEC).
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation as described in Table 2.
Visualizations
The following diagrams illustrate the key workflows and chemical principles involved in the synthesis of bioconjugates using this compound.
Caption: Overall workflow for ADC synthesis using this compound.
Caption: Chemical transformations in the synthesis of an ADC.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DBCO-PEG2-NH-Boc Reactions
Welcome to the technical support center for optimizing reactions involving DBCO (Dibenzocyclooctyne) reagents. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation using copper-free click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of a DBCO-PEG2-NH-Boc linker?
This compound is a bifunctional linker used in bioconjugation.[1][2][3][4] The DBCO (Dibenzocyclooctyne) group at one end allows for rapid and specific reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[5] The other end features a Boc-protected amine. The Boc (tert-Butyloxycarbonyl) group must be removed under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules.
Q2: What is the optimal molar ratio for the DBCO-azide click reaction?
For an efficient reaction, it is recommended to use a molar excess of one of the reactants. A common starting point is a 1.5 to 3-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule. However, if the azide-modified molecule is more precious or available in limited quantities, this ratio can be inverted. For specific applications like antibody-small molecule conjugations, a wider range of 1.5 to 10-fold molar excess can be used to drive the reaction to completion.
Q3: What are the recommended reaction conditions (temperature, time, pH) for the DBCO-azide reaction?
-
Temperature: DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C. Higher temperatures will generally increase the reaction rate.
-
Time: Typical reaction times are between 4 and 12 hours. However, for sensitive biomolecules or to improve yield at lower concentrations, incubation can be extended up to 24-48 hours, especially when reacting at 4°C.
-
pH and Buffers: The reaction proceeds well under mild physiological conditions. Use non-amine-containing buffers such as PBS at a pH between 7 and 9. Avoid buffers containing primary amines (e.g., Tris, glycine) during the initial NHS ester activation step, as they will compete with the target molecule. Crucially, avoid any buffers containing sodium azide, as it will react with the DBCO group.
Q4: Which solvents should be used to dissolve DBCO reagents?
DBCO reagents, particularly those with NHS ester functional groups, are moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent like anhydrous DMSO or DMF immediately before use. While the DBCO core is hydrophobic, the overall solubility in aqueous buffers depends on the complete structure of the reagent. For reactions with proteins, the final concentration of DMSO or DMF should ideally be kept below 10-15% to prevent protein precipitation.
Troubleshooting Guide
Issue: Low or no final product yield.
Low yield is a common issue in bioconjugation. Follow this guide to diagnose and resolve the problem.
Q1: I'm seeing very low conjugation efficiency. What are the first things to check?
-
Reagent Integrity: DBCO-NHS esters are highly sensitive to moisture, which causes hydrolysis of the NHS ester, rendering it non-reactive. Always allow the reagent vial to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before the experiment.
-
Incorrect Buffer Composition: The presence of primary amines (like Tris or glycine) in the buffer during an NHS ester reaction will quench the reagent. The presence of sodium azide in any step will consume your DBCO reagent. Ensure your buffers are free from these interfering components.
-
Suboptimal Molar Ratio: An inappropriate molar ratio can lead to poor yields. Ensure one component is in excess. For initial experiments, try a few ratios to determine the optimal condition for your specific molecules.
Q2: My DBCO activation step (e.g., using DBCO-NHS ester) seems to have failed. How can I confirm this?
Failure to label your primary molecule with DBCO is a critical point of failure.
-
Possible Cause: Hydrolysis of the DBCO-NHS ester before it can react with your amine-containing molecule.
-
Solution: Use fresh, high-quality anhydrous solvent to prepare your stock solution. Perform the reaction promptly after preparing the solution. Ensure the pH of your reaction buffer is within the optimal range of 7-9 for amine acylation.
Q3: The DBCO activation was successful, but the subsequent click reaction with my azide-molecule is not working. What could be the issue?
-
Possible Cause: The azide or DBCO functional group may have degraded. Although generally stable, improper storage or harsh conditions can affect their reactivity.
-
Solution: Confirm that both reaction partners are correctly labeled and active. Increase the incubation time or temperature to improve reaction efficiency. Reactions at higher concentrations are also more efficient.
Q4: How can I monitor the progress of my DBCO-azide reaction?
The consumption of the DBCO group can be monitored using UV-Vis spectroscopy. The DBCO group has a characteristic absorbance peak at approximately 310 nm, which will decrease as the reaction proceeds.
Data Summary: Reaction Condition Optimization
The following table summarizes the recommended starting conditions for the two key stages of a typical DBCO conjugation workflow.
| Parameter | Stage 1: Amine Activation with DBCO-NHS Ester | Stage 2: DBCO-Azide Click Reaction | Notes |
| Molar Ratio | 10- to 50-fold excess of DBCO-NHS ester to protein | 1.5- to 3-fold excess of DBCO-reagent to azide-reagent (or inverted) | The optimal ratio is empirical and should be determined for each specific pair of reactants. |
| Temperature | Room Temperature or 4°C (on ice) | 4°C to 37°C | Higher temperatures increase reaction rates but may impact the stability of sensitive biomolecules. |
| Reaction Time | 30 minutes to 2 hours | 4 to 12 hours (can be extended up to 48 hours) | Longer incubation times can improve yields, particularly at lower temperatures or concentrations. |
| pH | 7.0 - 9.0 | 7.0 - 8.5 | Avoid buffers with primary amines (e.g., Tris) in Stage 1 and sodium azide in Stage 2. |
| Solvent | Anhydrous DMSO or DMF for stock solution | Aqueous buffer (e.g., PBS) | Keep final organic solvent concentration low (<15%) to maintain protein stability. |
Experimental Protocols
Here are generalized protocols for a two-step conjugation involving the activation of a protein with a DBCO-NHS ester followed by a copper-free click reaction.
Protocol 1: Activation of Amine-Containing Protein with DBCO-NHS Ester
-
Buffer Exchange: Prepare the protein in an amine-free buffer, such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4). If the protein solution contains interfering substances like Tris or BSA, purify it using dialysis or an appropriate spin column.
-
Prepare DBCO-NHS Ester Stock: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Determine Molar Excess: Calculate the required volume of DBCO-NHS ester solution. For protein concentrations >5 mg/mL, use a 10-fold molar excess. For concentrations <5 mg/mL, use a 20- to 50-fold molar excess.
-
Reaction Incubation: Add the calculated volume of DBCO-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester using a desalting column (e.g., Zeba Spin Desalting Column, 7K MWCO) or dialysis. The DBCO-activated protein is now ready for the click reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Prepare Reactants: Have the DBCO-activated protein from Protocol 1 in a suitable reaction buffer (e.g., PBS, pH 7.4). Prepare the azide-modified molecule in the same buffer.
-
Mix Reactants: Add the azide-modified molecule to the DBCO-activated protein solution. A 2- to 4-fold molar excess of the less critical or more abundant component is recommended as a starting point.
-
Reaction Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight (12-24 hours) at 4°C.
-
Purification: After incubation, the final conjugate can be purified from excess reagents using methods such as size-exclusion chromatography (SEC), dialysis, or HPLC, depending on the nature of the conjugated molecules.
Visual Guides
Caption: Experimental workflow for a two-stage DBCO conjugation reaction.
Caption: Troubleshooting flowchart for low yield in DBCO conjugation reactions.
References
DBCO-PEG2-NH-Boc Bioconjugation Technical Support Center
Welcome to the technical support center for DBCO-PEG2-NH-Boc bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule used in bioconjugation.[1][2][3] It contains a Dibenzocyclooctyne (DBCO) group, a short Polyethylene Glycol (PEG) spacer, and a Boc-protected amine.[1][2] The DBCO group reacts specifically with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for further conjugation. This linker is commonly used to conjugate biomolecules such as proteins, antibodies, and nucleic acids.
Q2: What are the optimal reaction conditions for DBCO-azide conjugation?
The optimal conditions for a successful DBCO-azide conjugation can vary depending on the specific biomolecules involved. However, general guidelines are provided in the table below.
| Parameter | Recommended Range | Key Considerations |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess to drive the reaction to completion. For precious samples, a 1:1 ratio can be used, but may require longer reaction times. |
| Temperature | 4°C to 37°C | Higher temperatures (25-37°C) lead to faster reaction rates. For sensitive biomolecules, performing the reaction at 4°C is recommended to maintain their stability. |
| Reaction Time | 4 to 48 hours | Typical reactions are complete within 4-12 hours at room temperature. Lower temperatures or lower concentrations may require longer incubation times. |
| pH | 7.0 to 9.0 | A neutral to slightly basic pH is generally optimal for protein stability and the reaction rate. Buffers should be free of primary amines (e.g., Tris) and azides. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), DMSO, DMF | For biomolecule conjugations, aqueous buffers are preferred. If the DBCO reagent has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the reaction mixture. The final organic solvent concentration should typically be kept below 20% to avoid protein precipitation. |
Q3: How do I remove the Boc protecting group from this compound?
The tert-butyloxycarbonyl (Boc) protecting group is stable under most basic and nucleophilic conditions but can be readily removed under acidic conditions. A common method is to treat the Boc-protected molecule with an acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).
Q4: How can I monitor the progress of the DBCO-azide conjugation reaction?
The progress of a DBCO-azide click chemistry reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group, which is typically around 309-310 nm. As the reaction proceeds and the DBCO is consumed, this absorbance will decrease.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield of the desired conjugate is one of the most common challenges. The following guide provides potential causes and solutions.
Question: I am observing very low or no formation of my desired bioconjugate. What could be the issue?
Answer: Several factors can contribute to low conjugation efficiency. Consider the following troubleshooting steps:
-
Reagent Quality and Storage:
-
Problem: DBCO and azide reagents can degrade over time, especially if not stored properly (e.g., exposure to moisture or light). NHS esters are particularly moisture-sensitive.
-
Solution: Use fresh reagents whenever possible. Ensure that moisture-sensitive reagents are brought to room temperature before opening to prevent condensation. Store all reagents according to the manufacturer's instructions, typically at -20°C and protected from light.
-
-
Suboptimal Reaction Conditions:
-
Problem: Incorrect molar ratios, temperature, or reaction time can significantly impact the yield.
-
Solution: Optimize the reaction conditions as detailed in the FAQ section. Consider increasing the molar excess of one of the reactants, increasing the temperature if your biomolecule is stable, or extending the incubation time.
-
-
Buffer Composition:
-
Problem: The presence of interfering substances in your reaction buffer can inhibit the conjugation. Buffers containing sodium azide will react with the DBCO group, while buffers with primary amines (like Tris or glycine) can react with NHS esters if you are performing a two-step conjugation.
-
Solution: Use azide-free and amine-free buffers such as PBS or HEPES at a pH between 7 and 9.
-
-
Inefficient Purification:
-
Problem: The desired conjugate may be lost during the purification step.
-
Solution: Choose a purification method appropriate for your biomolecule, such as size exclusion chromatography (SEC), dialysis, or HPLC, to effectively separate the conjugate from unreacted starting materials.
-
Issue 2: Protein Aggregation and Precipitation
The stability of biomolecules, particularly proteins, can be a concern during conjugation reactions.
Question: My protein is precipitating out of solution during the conjugation reaction. How can I prevent this?
Answer: Protein aggregation and precipitation can be caused by several factors related to the reaction environment. Here are some common causes and solutions:
-
High Concentration of Organic Solvent:
-
Problem: Many proteins are sensitive to high concentrations of organic solvents like DMSO or DMF, which can lead to denaturation and precipitation.
-
Solution: Keep the final concentration of the organic co-solvent to a minimum, ideally below 15-20%.
-
-
Suboptimal pH:
-
Problem: The pH of the reaction buffer can affect protein stability and solubility.
-
Solution: Perform the reaction in a buffer that is optimal for the stability of your specific protein, typically in the pH range of 7-9.
-
-
Excessive Agitation:
-
Problem: Vigorous mixing or stirring can sometimes induce protein aggregation.
-
Solution: Mix the reaction gently.
-
Experimental Protocols
General Protocol for DBCO-Azide Bioconjugation
This protocol provides a general starting point for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule. Optimization may be required for specific applications.
-
Prepare Stock Solutions:
-
Prepare a stock solution of the DBCO-containing molecule. If it is not readily soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.
-
Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the DBCO stock solution to the solution of the azide-containing molecule.
-
Mix the reaction gently and incubate at the desired temperature (e.g., room temperature or 4°C) for 4-12 hours. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.
-
-
Purification:
-
After the incubation is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.
-
-
Characterization:
-
Characterize the final conjugate to confirm successful labeling and determine the degree of labeling (DOL). This can be done using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
-
References
How to improve the efficiency of DBCO-PEG2-NH-Boc labeling.
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for improving the efficiency of DBCO-PEG2-NH-Boc labeling. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a chemical linker molecule used in bioconjugation.[1][2][3][4] It features three key components:
-
DBCO (Dibenzocyclooctyne): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[5] This reaction is bioorthogonal, meaning it can occur in complex biological systems without interfering with native biochemical processes.
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the solubility and biocompatibility of the molecule.
-
NH-Boc (Boc-protected amine): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group can be removed under acidic conditions to reveal a free amine, which can then be used for subsequent conjugation reactions.
Its primary application is a two-step labeling process: first, attaching the DBCO end to an azide-modified molecule via SPAAC, and second, deprotecting the Boc group to allow for further modification at the newly exposed amine.
Q2: What are the optimal reaction conditions for the DBCO-azide (SPAAC) reaction?
The efficiency of the SPAAC reaction is influenced by several factors, including molar ratio, temperature, reaction time, and buffer conditions. Higher concentrations of reactants generally lead to more efficient reactions.
Q3: Which buffer should I use for the SPAAC reaction?
Aqueous buffers are preferred for biomolecule conjugation. Phosphate-buffered saline (PBS) is commonly used. It is critical to avoid buffers containing sodium azide , as it will react with the DBCO group and inhibit the desired conjugation. Studies have shown that buffer type can affect reaction kinetics, with HEPES buffer sometimes exhibiting higher rate constants than PBS. The pH of the buffer can also play a role, with higher pH values (up to around 8.5) generally increasing reaction rates.
Q4: How do I remove the Boc protecting group?
The Boc group is reliably removed under acidic conditions, most commonly using Trifluoroacetic acid (TFA). The reaction is typically performed in an organic solvent like dichloromethane (DCM). The process involves protonation of the Boc group by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.
Q5: How can I monitor the progress of my DBCO-azide reaction?
The DBCO group has a characteristic UV absorbance maximum around 309-310 nm. The progress of the reaction can be monitored by observing the decrease in this absorbance over time as the DBCO is consumed.
Experimental Protocols
Protocol 1: DBCO-Azide Conjugation (SPAAC)
This protocol outlines a general procedure for conjugating a this compound molecule to an azide-functionalized biomolecule (e.g., a protein).
Materials:
-
This compound
-
Azide-functionalized biomolecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (azide-free)
-
Anhydrous DMSO or DMF
-
Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. This compound is soluble in DMSO, DCM, and DMF.
-
-
Reaction Setup:
-
Add the this compound stock solution to the azide-functionalized biomolecule solution. A 1.5 to 10-fold molar excess of the DBCO reagent is a common starting point. The optimal ratio may need to be determined empirically.
-
If using an organic solvent for the DBCO stock, ensure the final concentration in the reaction mixture is low (typically <20%) to prevent precipitation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction mixture for 4-12 hours at room temperature (20-25°C) or overnight at 4°C. For potentially slower reactions or to maximize yield, incubation can be extended up to 24-48 hours. Higher temperatures (e.g., 37°C) can increase the reaction rate.
-
-
Purification:
-
Remove unreacted this compound using a suitable method such as size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated product using TFA.
Materials:
-
Boc-protected conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
Procedure:
-
Reaction Setup:
-
Dissolve the dried Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 to 0.5 M).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the stirred solution. A common approach is to use a mixture of 25-50% TFA in DCM.
-
-
Incubation:
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress using TLC or LC-MS to confirm the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator). To ensure complete removal of TFA, the residue can be co-evaporated with DCM or toluene.
-
Precipitate the deprotected product (as a TFA salt) by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
-
Neutralization (Optional):
-
If the free amine is required (not the TFA salt), dissolve the crude residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the excess acid. Note that this will cause CO₂ evolution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the free amine.
-
Quantitative Data Summary
Optimizing reaction conditions is crucial for maximizing labeling efficiency. The following tables summarize key quantitative parameters for the SPAAC and Boc deprotection steps.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation (SPAAC)
| Parameter | Recommended Range | Notes | References |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | The more abundant or less critical component should be in excess. Can be inverted if the azide molecule is limited. | |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | |
| Reaction Time | 4 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | |
| pH | 7.0 to 8.5 | Higher pH values generally increase reaction rates. Avoid buffers with azide. |
Table 2: General Reaction Conditions for Boc Deprotection with TFA
| Parameter | Recommended Value | Notes | References |
| TFA Concentration | 25-50% in DCM | Can vary based on the stability of the substrate to acidic conditions. | |
| Temperature | 0°C to Room Temp (20-25°C) | The reaction is typically started at 0°C and allowed to warm to room temperature. | |
| Reaction Time | 30 minutes to 2 hours | Monitor by TLC or LC-MS for completion to avoid prolonged acid exposure. |
Troubleshooting Guide
Encountering issues during the labeling process is common. This guide provides solutions to frequently observed problems.
Problem 1: Low or No Conjugation in SPAAC Reaction
| Possible Cause | Recommended Solution | References |
| Degraded DBCO Reagent | DBCO reagents can degrade over time, especially if exposed to moisture. Use fresh reagents and allow vials to come to room temperature before opening to prevent condensation. | |
| Incorrect Buffer Composition | The buffer contains sodium azide, which reacts with DBCO. Use an azide-free buffer like PBS or HEPES. | |
| Suboptimal Reaction Conditions | Increase the incubation time, temperature (up to 37°C), or the molar excess of the DBCO reagent. | |
| Inefficient Labeling of Starting Materials | Confirm that the starting biomolecule was successfully functionalized with an azide group before proceeding with the click reaction. |
Problem 2: Low Yield After Boc Deprotection
| Possible Cause | Recommended Solution | References |
| Incomplete Deprotection | Extend the reaction time or increase the concentration of TFA. Monitor the reaction's completion via TLC or LC-MS. | |
| Product Loss During Work-up | Ensure complete precipitation with cold diethyl ether. Minimize transfer steps. If the product is a salt, avoid basic washes which could lead to solubility issues. | |
| Side Reactions | The tert-butyl cation generated during deprotection can cause side reactions with sensitive functional groups. Consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture. |
Problem 3: Protein Aggregation or Precipitation
| Possible Cause | Recommended Solution | References |
| High Concentration of Organic Solvent | Ensure the final concentration of DMSO or DMF from the DBCO stock solution is below 20% (ideally lower for sensitive proteins). | |
| Hydrophobicity of DBCO | The DBCO group is hydrophobic. Using a DBCO reagent with a longer PEG spacer can improve the solubility of the final conjugate. | |
| Suboptimal Buffer pH | Ensure the buffer pH is appropriate for the stability of your specific protein. |
Visual Guides
Experimental Workflow
Caption: Workflow for this compound labeling and deprotection.
Troubleshooting Logic
Caption: Decision tree for troubleshooting labeling efficiency issues.
Signaling Pathway Diagram
Caption: Chemical reaction pathway for this compound labeling.
References
Technical Support Center: Troubleshooting DBCO-Azide Click Chemistry
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues with DBCO-azide click chemistry, a cornerstone of bioconjugation and materials science.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide for the click reaction?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule.[1][2] However, if the azide-functionalized molecule is more precious or available in limited quantities, this ratio can be inverted.[1] For reactions such as antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to drive the reaction to completion, with 7.5 equivalents being a good starting point.[1]
Q2: What are the recommended temperature and duration for a DBCO-azide reaction?
DBCO-azide reactions are efficient across a range of temperatures, typically from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates. A common protocol involves incubating the reaction for 4 to 12 hours at room temperature. For sensitive biomolecules that may degrade at higher temperatures, the reaction can be performed overnight at 4°C. In some instances, extending the incubation period up to 48 hours may be necessary to maximize the yield.
Q3: Which solvents are suitable for DBCO-azide click chemistry?
This reaction is compatible with a variety of solvents. For biological applications, aqueous buffers such as Phosphate-Buffered Saline (PBS) are preferred. If the DBCO reagent has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins or other biomolecules.
Q4: Can I use buffers containing sodium azide (NaN₃)?
No, it is critical to avoid buffers containing sodium azide. The azide ions (N₃⁻) from sodium azide will compete with your azide-functionalized molecule for the DBCO reagent, leading to significantly lower yields of your desired product. This interference is particularly pronounced in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
Q5: How can I monitor the progress of my DBCO-azide reaction?
The consumption of the DBCO reagent can be monitored by UV-Vis spectrophotometry. DBCO has a characteristic absorbance peak at approximately 310 nm. As the reaction proceeds, the concentration of DBCO decreases, resulting in a reduction of the absorbance at this wavelength. This allows for real-time or time-point-based monitoring of the reaction progress.
Troubleshooting Guide for Low Yield
Low or no product yield is a common issue in bioconjugation experiments. The following guide provides a systematic approach to identifying and resolving the root cause.
Issue: Low or No Product Formation
This is often due to suboptimal reaction conditions, degraded reagents, or issues with purification. Follow this troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for low yield in DBCO-azide click chemistry.
Potential Causes and Solutions:
-
Degraded Reagents :
-
Problem : DBCO reagents can degrade over time, especially if they are sensitive to moisture (e.g., NHS esters) or not stored correctly.
-
Solution : Use fresh reagents. Ensure moisture-sensitive reagents are brought to room temperature before opening to prevent condensation. Store all reagents as recommended by the manufacturer, typically at -20°C and protected from light.
-
-
Suboptimal Reaction Conditions :
-
Problem : The reaction may not be proceeding to completion due to factors like incorrect molar ratios, insufficient reaction time, or non-ideal temperature.
-
Solution :
-
Molar Ratio : Optimize the molar excess of one reactant. A 1.5 to 3-fold excess is a good starting point.
-
Time and Temperature : Increase the incubation time (e.g., overnight) or temperature (e.g., from 4°C to room temperature or 37°C) to facilitate the reaction.
-
Concentration : Reactions are more efficient at higher concentrations. If possible, increase the concentration of your reactants.
-
-
-
Incompatible Buffer System :
-
Problem : The presence of interfering substances in the reaction buffer can inhibit the click reaction.
-
Solution : Ensure your buffer does not contain azides or primary amines like Tris or glycine if you are using an NHS-ester functionalized DBCO. Phosphate-buffered saline (PBS) at pH 7.4 is a widely compatible buffer.
-
-
Inefficient Purification :
-
Problem : The desired product may be lost during the purification step, leading to a low apparent yield.
-
Solution : Choose a purification method appropriate for your molecules, such as size exclusion chromatography (SEC), dialysis, or HPLC. Optimize the purification protocol to maximize the recovery of the conjugate.
-
Quantitative Data Summary
The following tables provide recommended starting parameters for your DBCO-azide conjugation experiments. Optimization may be required for your specific molecules.
Table 1: Recommended Reaction Conditions for DBCO-Azide Conjugation
| Parameter | Recommended Range | Notes | References |
| Temperature | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | |
| Reaction Time | 4 - 12 hours | Can be extended up to 48 hours for difficult conjugations or performed overnight at 4°C for sensitive molecules. | |
| pH | 7.0 - 8.0 | PBS at pH 7.4 is a standard buffer. Other non-amine, non-azide buffers in this range are also suitable. |
Table 2: Molar Ratio Recommendations (DBCO:Azide)
| Application | Recommended Molar Excess | Notes | References |
| General Bioconjugation | 1.5:1 to 3:1 | The more abundant or less critical component should be in excess. | |
| Antibody-Small Molecule | 1.5:1 to 10:1 | A higher excess can help drive the reaction to completion. | |
| Nanoparticle Functionalization | 10:1 to 100:1 (Target:Nanoparticle) | The optimal ratio depends on the desired loading and nanoparticle size. |
Experimental Protocols
General Protocol for DBCO-Azide Conjugation
This protocol provides a general workflow for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.
References
Technical Support Center: Purification of DBCO-PEG2-NH-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of DBCO-PEG2-NH-Boc conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a two-unit polyethylene glycol (PEG) spacer, and a Boc-protected amine group.[1][2] The PEG spacer enhances solubility and reduces steric hindrance.[3][4] This linker is commonly used in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and for attaching molecules to proteins or surfaces.[]
Q2: Which chromatographic techniques are suitable for purifying this compound conjugates?
Both normal-phase and reversed-phase flash chromatography are commonly employed for the purification of DBCO-PEG conjugates. The choice between them depends on the polarity of the conjugate and the impurities present. Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used for higher purity requirements.
Q3: What are the typical solvents used for purifying this compound conjugates?
For normal-phase chromatography, a common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). For reversed-phase chromatography, gradients of water and acetonitrile (ACN) or methanol are typically used, often with additives like trifluoroacetic acid (TFA) to improve peak shape.
Q4: How can I monitor the purification process?
Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of normal-phase flash chromatography. For both normal-phase and reversed-phase chromatography, fractions can be analyzed by UV-Vis spectroscopy (DBCO has an absorbance around 309 nm), HPLC, or mass spectrometry to identify the fractions containing the pure product.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | Compound Loss During Workup: The conjugate may be lost during extraction or washing steps. | - Ensure complete extraction by performing multiple extractions with the appropriate solvent.- Minimize the number of transfer steps. |
| Decomposition on Silica Gel: The DBCO group or other parts of the conjugate may be sensitive to the acidic nature of silica gel. | - Test the stability of your compound on a small amount of silica before performing the full purification.- Consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| Irreversible Binding to the Column: Highly polar conjugates can sometimes bind irreversibly to the stationary phase. | - For normal-phase, consider using a more polar solvent system or switching to reversed-phase chromatography.- For reversed-phase, ensure the mobile phase pH is appropriate to maintain the solubility of the conjugate. | |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The chosen solvent system may not have the optimal polarity to resolve the desired product from impurities. | - Systematically screen different solvent systems using TLC for normal-phase chromatography.- For reversed-phase, optimize the gradient slope and the organic modifier (acetonitrile vs. methanol). |
| Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. | - As a general rule, the amount of crude material should be about 1-10% of the mass of the stationary phase, depending on the difficulty of the separation. | |
| Compound Streaking on TLC/Column: Polar PEG-containing compounds can sometimes streak on silica gel. | - Try a different solvent system, for example, a mixture of ethanol/isopropyl alcohol in chloroform has been reported to give better separation for some PEG-containing compounds.- Consider using a different stationary phase, such as C18 for reversed-phase chromatography. | |
| Product Elutes with the Solvent Front | Solvent System is Too Polar (Normal Phase): The initial mobile phase is too strong and elutes the compound immediately. | - Start with a less polar solvent system. Develop the method using TLC to find a solvent system where the product has an Rf value of approximately 0.2-0.35. |
| Sample Dissolved in a Strong Solvent: If the sample is loaded in a solvent that is much more polar than the mobile phase, it can cause the compound to travel with the solvent front. | - Dissolve the sample in the initial mobile phase or a solvent with similar or lower polarity.- If the sample is not soluble in the mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto silica gel. | |
| No Compound Eluting from the Column | Compound is Too Polar (Normal Phase): The compound is strongly retained on the stationary phase. | - Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient of methanol in dichloromethane may be necessary. |
| Compound is Too Non-Polar (Reversed Phase): The compound is strongly retained on the C18 stationary phase. | - Increase the percentage of the organic solvent in the mobile phase. | |
| Compound Precipitation on the Column: The compound may not be soluble in the mobile phase. | - Ensure the chosen mobile phase is a good solvent for your conjugate. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar this compound conjugate.
1. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a strong solvent like dichloromethane (DCM).
-
For samples with poor solubility, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
2. Column Preparation:
-
Select a silica gel flash column with a mass approximately 50-100 times the mass of the crude sample.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% DCM).
3. Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity by introducing a more polar solvent, such as methanol. A typical gradient could be from 0% to 10% methanol in DCM over several column volumes. A reported solvent system for a similar purification is 9:1 CH2Cl2/methanol.
-
Collect fractions and monitor the elution by TLC or UV-Vis spectroscopy.
4. Post-Purification:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified conjugate.
Quantitative Data Summary (Normal Phase)
| Parameter | Typical Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) |
| Gradient | 0-10% MeOH in DCM |
| Sample Loading | 1-2% of silica gel mass |
| Expected Yield | 70-95% (highly dependent on reaction conversion and side products) |
Visualizations
Experimental Workflow for Purification
Caption: A typical workflow for the purification of this compound conjugates.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in purification.
References
Technical Support Center: Preventing Protein Aggregation with DBCO Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with dibenzocyclooctyne (DBCO) linkers.
Troubleshooting Guide
Issue: Protein precipitation or visible aggregation is observed after adding the DBCO-linker.
This is a common challenge in bioconjugation. The following sections break down the potential causes and provide actionable solutions to mitigate protein aggregation.
Suboptimal Reaction Conditions
High concentrations of reactants and suboptimal temperatures can significantly contribute to protein aggregation.
Solutions:
-
Optimize Protein Concentration: Perform the labeling reaction at a lower protein concentration. High concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[1]
-
Control DBCO Linker Concentration: While a molar excess of the DBCO linker is necessary for efficient labeling, an excessive amount can lead to increased hydrophobicity and subsequent aggregation.[2] It is crucial to perform a titration to determine the optimal linker-to-protein ratio.
-
Adjust Reaction Temperature: Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down both the labeling reaction and the process of protein unfolding and aggregation.[3]
-
Control Incubation Time: Monitor the reaction over time to find the optimal incubation period that yields sufficient labeling without causing significant aggregation.[4]
Table 1: Recommended Reaction Conditions for DBCO Labeling
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL[5] | Lower concentrations reduce intermolecular interactions that can lead to aggregation. |
| DBCO Linker:Protein Molar Excess | 5:1 to 30:1 | A molar excess drives the reaction, but excessive amounts can increase hydrophobicity and cause aggregation. Titration is recommended. |
| Temperature | 4°C to 37°C | Lower temperatures can help stabilize sensitive proteins, though the reaction may be slower. |
| Incubation Time | 1 - 12 hours (or overnight at 4°C) | Longer incubation at lower temperatures can improve yield for sensitive proteins. |
Inappropriate Buffer Conditions
The composition of the reaction buffer plays a critical role in maintaining protein stability.
Solutions:
-
Optimize pH: Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI to increase its net charge and solubility.
-
Adjust Ionic Strength: Both high and low salt concentrations can promote aggregation. Empirically test a range of salt concentrations (e.g., 50-200 mM NaCl or KCl) to find the optimal ionic strength for your protein.
-
Utilize Stabilizing Additives: Incorporate stabilizing excipients into the reaction buffer to enhance protein solubility and prevent aggregation.
Table 2: Common Stabilizing Additives to Prevent Aggregation
| Additive | Recommended Concentration | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses protein aggregation by binding to hydrophobic and charged regions. |
| Glycerol | 5 - 20% (v/v) | Acts as a stabilizing osmolyte, favoring the native protein state. |
| Sugars (e.g., Sucrose, Trehalose) | 0.25 - 1 M | Stabilize protein structure and prevent aggregation during labeling and storage. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01 - 0.1% (v/v) | Help to solubilize hydrophobic patches on the protein surface, preventing self-association. |
| Reducing Agents (e.g., DTT, TCEP) | 1 - 5 mM | Prevent the formation of non-native intermolecular disulfide bonds. Note: Not compatible with maleimide chemistry. |
Inherent Properties of the Protein and DBCO Linker
The intrinsic characteristics of both the protein and the DBCO linker can predispose the system to aggregation.
Solutions:
-
Assess Protein Stability: If the protein is inherently unstable, consider screening for more stable variants or constructs.
-
Choose the Right DBCO Linker: DBCO linkers with hydrophilic spacers, such as polyethylene glycol (PEG), can significantly reduce the hydrophobicity of the labeled protein and minimize aggregation.
-
Control Degree of Labeling (DOL): Over-labeling can significantly alter the physicochemical properties of the protein, leading to aggregation. Aim for a lower, sufficient DOL by optimizing the molar excess of the DBCO linker.
Frequently Asked Questions (FAQs)
Q1: Why does my protein aggregate when I add the DBCO-NHS ester?
A1: Protein aggregation upon addition of a DBCO-NHS ester can be attributed to several factors:
-
Increased Hydrophobicity: DBCO is a hydrophobic molecule. Covalently attaching multiple DBCO moieties to the protein surface increases its overall hydrophobicity, which can lead to self-association and aggregation.
-
Localized High Concentrations: If the DBCO-NHS ester, typically dissolved in an organic solvent like DMSO, is added too quickly, it can create localized high concentrations that cause the protein to precipitate.
-
pH Shift: The hydrolysis of the NHS ester can lead to a slight decrease in the local pH, which might be detrimental to the stability of a pH-sensitive protein.
-
Solvent Effects: The introduction of an organic solvent (e.g., DMSO) can destabilize the protein, especially if the final concentration is too high (typically should be kept below 20%).
Q2: What is the optimal molar excess of DBCO linker to use?
A2: The optimal molar excess depends on the protein and the desired degree of labeling. A good starting point is a 10- to 20-fold molar excess of the DBCO linker over the protein. However, for some proteins, a lower excess (e.g., 5-fold) may be sufficient, while for others, a higher excess (up to 40-fold) might be necessary. It is highly recommended to perform a titration experiment to determine the lowest molar excess that provides the desired labeling efficiency without causing significant aggregation.
Q3: What are the best buffer conditions for DBCO labeling?
A3: The ideal buffer is protein-specific, but some general guidelines apply:
-
Buffer System: Use a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.2 and 8.0 for NHS ester reactions.
-
pH: Maintain a pH that is at least one unit away from your protein's isoelectric point (pI).
-
Additives: Consider including stabilizing additives such as arginine (50-100 mM), glycerol (5-20%), or a non-ionic detergent like Tween-20 (0.01-0.1%) to improve protein solubility.
Q4: Can I do anything to my protein before labeling to prevent aggregation?
A4: Yes. Ensure your protein is of high purity and is already in a buffer that promotes its stability. If the protein is in a suboptimal buffer, perform a buffer exchange into a suitable reaction buffer before starting the labeling reaction. Also, ensure the protein is properly folded and not already forming small aggregates by using techniques like dynamic light scattering (DLS).
Q5: How can I remove aggregates after the labeling reaction?
A5: If aggregates have formed, they can often be removed by size exclusion chromatography (SEC) or by centrifugation at high speed. However, this will result in a loss of valuable protein. It is always preferable to optimize the reaction conditions to prevent aggregation in the first place.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with DBCO-NHS Ester to Minimize Aggregation
-
Protein Preparation:
-
Start with a pure protein sample (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
DBCO-NHS Ester Preparation:
-
Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Labeling Reaction:
-
Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).
-
Slowly add the desired molar excess (start with 10- to 20-fold) of the DBCO-NHS ester stock solution to the protein solution while gently stirring. Ensure the final DMSO concentration is below 20%.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer such as Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted DBCO-NHS ester and byproducts using a desalting column, dialysis, or size exclusion chromatography.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
-
Store the labeled protein in a suitable buffer containing cryoprotectants (e.g., 20% glycerol) at -80°C.
-
Visualizations
Caption: Experimental workflow for protein labeling with DBCO linkers.
Caption: Troubleshooting logic for protein aggregation during DBCO labeling.
References
Impact of buffer conditions on DBCO-PEG2-NH-Boc reactivity.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of buffer conditions on the reactivity of DBCO-PEG2-NH-Boc for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DBCO-azide reaction?
A1: The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between DBCO and an azide is generally efficient over a pH range of 5 to 9.[1] However, higher pH values tend to increase the reaction rate, except when using HEPES buffer.[2][3] For most applications, a pH of around 7.4 (e.g., in PBS) is a good starting point.[4][5]
Q2: Which buffer should I choose for my DBCO conjugation reaction?
A2: The choice of buffer can significantly impact the reaction rate. While Phosphate-Buffered Saline (PBS) is commonly used, studies have shown that HEPES buffer at pH 7 can result in higher reaction rates. Other compatible buffers include MES and borate buffers. It is crucial to avoid buffers containing sodium azide , as it will react with the DBCO group and inhibit the desired conjugation. Also, avoid buffers with primary amines like Tris if you are working with an NHS ester derivative of DBCO for labeling, as they can compete with the desired reaction.
Q3: How does temperature affect the this compound reactivity?
A3: The DBCO-azide reaction is efficient at a range of temperatures, from 4°C to 37°C. Higher temperatures generally lead to faster reaction rates. For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to ensure stability while still achieving good conjugation efficiency.
Q4: What is the stability of the DBCO group in different buffers and storage conditions?
A4: DBCO-functionalized molecules can lose some reactivity over time. For instance, a DBCO-modified antibody may lose about 3-5% of its reactivity over four weeks when stored at 4°C or -20°C. For long-term storage, it is advisable to avoid buffers containing azides or thiols. Reconstituted DBCO reagents may also be susceptible to oxidation.
Q5: Will the Boc protecting group on my this compound be affected by the buffer conditions?
A5: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions (pH 7-9) typically used for DBCO-azide conjugations. However, the Boc group is labile to acidic conditions. Therefore, it is important to avoid strongly acidic buffers if the integrity of the Boc group is required for subsequent reaction steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation product | Degraded DBCO reagent | Use fresh this compound. Ensure proper storage conditions (e.g., -20°C, protected from moisture and light). |
| Presence of interfering substances in the buffer | Ensure your buffer is free of sodium azide and, if using an NHS ester, primary amines (e.g., Tris). Use a spin desalting column or dialysis to exchange the buffer if necessary. | |
| Suboptimal pH | While the reaction proceeds over a range of pH, verify that your buffer pH is within the optimal range (typically 7-8.5 for most biomolecule conjugations). | |
| Incorrect molar ratio of reactants | A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent to the azide-containing molecule. This ratio can be optimized for your specific application. | |
| Low reaction temperature or short incubation time | Increasing the temperature (e.g., to 37°C) or extending the incubation time (e.g., overnight at 4°C or for several hours at room temperature) can improve the yield. | |
| Precipitation of biomolecule during reaction | High concentration of organic solvent | If the DBCO reagent is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the aqueous reaction mixture is low (typically under 20%) to prevent protein precipitation. |
| Unexpected side products | Reaction of DBCO with other functional groups | While highly specific for azides, DBCO can show some reactivity towards thiols under certain conditions. If your biomolecule contains free thiols, consider using a thiol-blocking agent. |
| Cleavage of the Boc protecting group | If your workflow involves acidic conditions prior to or during the conjugation, the Boc group may be prematurely removed. Analyze your product by mass spectrometry to confirm its integrity. |
Data Summary
Table 1: Influence of Buffer Type and pH on SPAAC Reaction Rate Constants
| Buffer | pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32–0.85 | |
| HEPES | 7 | 0.55–1.22 | |
| DMEM | 7.4 | 0.59–0.97 | |
| RPMI | 7.4 | 0.27–0.77 | |
| MES | 5-6 | Slower than at neutral pH | |
| Borate | 8-10 | Generally increased rates at higher pH |
Note: Rate constants are for the reaction between sulfo-DBCO-amine and model azides. The presence of a PEG linker can enhance reaction rates.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of a this compound to an Azide-Containing Protein
-
Reagent Preparation:
-
Prepare the azide-containing protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve the this compound in a water-miscible organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. Ensure the final concentration of the organic solvent is below 20% to avoid protein precipitation.
-
Incubate the reaction mixture. Typical conditions are 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C for faster kinetics.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules using a spin desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy (monitoring the DBCO absorbance at approximately 310 nm), or mass spectrometry.
-
Visualizations
Caption: A typical experimental workflow for DBCO-azide bioconjugation.
Caption: A decision tree for troubleshooting low yield in DBCO conjugation reactions.
References
Technical Support Center: Monitoring DB-PEG2-NH-Boc Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of a DBCO-PEG2-NH-Boc reaction.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
A this compound reaction is a type of copper-free "click chemistry," specifically a strain-promoted alkyne-azide cycloaddition (SPAAC). In this reaction, the dibenzocyclooctyne (DBCO) group on the this compound molecule reacts with an azide-functionalized molecule to form a stable triazole linkage. The PEG2 linker is a short polyethylene glycol chain that enhances hydrophilicity, and the NH-Boc is a Boc-protected amine, which can be deprotected in a subsequent step for further functionalization.
Q2: Why is it important to monitor the progress of this reaction?
Monitoring the reaction progress is crucial to:
-
Determine the optimal reaction time and avoid unnecessary delays.
-
Confirm the successful formation of the desired product.
-
Identify any potential side reactions or incomplete conversion of starting materials.
-
Optimize reaction conditions for improved yield and purity.
Q3: What are the common methods for monitoring a this compound reaction?
The most common methods for monitoring the progress of a this compound reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in tracking the consumption of the starting materials and the formation of the product.
Troubleshooting Guides
Issue 1: The reaction does not seem to be progressing.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Reagents | Ensure that the this compound and the azide-containing compound have been stored correctly and have not degraded. It is advisable to use fresh reagents if there is any doubt. |
| Incorrect Solvent | The reaction should be performed in a compatible solvent. While aqueous buffers are often used, the addition of a co-solvent like DMSO may be necessary to ensure the solubility of all reactants. |
| Low Reagent Concentration | The reaction rate is dependent on the concentration of the reactants. If the reaction is slow, consider increasing the concentration of one or both of the starting materials. |
| Suboptimal Temperature | While these reactions often proceed at room temperature, gentle heating (e.g., to 37°C) can sometimes increase the reaction rate. However, be cautious of potential side reactions at elevated temperatures. |
Issue 2: The reaction is incomplete, with starting material still present after an extended period.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Reaction Time | Some SPAAC reactions can be slow. Continue to monitor the reaction at regular intervals until no further change is observed. |
| Steric Hindrance | If either the DBCO or the azide is attached to a bulky molecule, steric hindrance can slow down the reaction. In such cases, a longer reaction time or a slight excess of one of the reagents may be necessary. |
| Reagent Stoichiometry | Ensure that the molar ratio of the DBCO and azide reagents is appropriate. A 1:1 ratio is typical, but a slight excess of one reagent (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion. |
Issue 3: Multiple spots are observed on the TLC plate, indicating a complex mixture.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side Reactions | Although SPAAC is highly specific, side reactions can occur under certain conditions. Consider lowering the reaction temperature or using a different solvent system. |
| Impure Starting Materials | The presence of impurities in the starting materials will lead to a complex reaction mixture. Purify the starting materials before setting up the reaction. |
| Degradation of Product | The product may be unstable under the reaction conditions. If this is suspected, try to isolate the product at an earlier time point. |
Experimental Protocols & Data Presentation
Thin-Layer Chromatography (TLC)
TLC is a quick and convenient method to qualitatively monitor the progress of the reaction by observing the disappearance of the starting material spots and the appearance of a new product spot.
Methodology:
-
Prepare the TLC Plate: Use a silica gel-coated TLC plate.
-
Spotting: Apply a small spot of the reaction mixture, as well as spots of the pure this compound and the azide starting materials as references, onto the baseline of the TLC plate.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate eluent system. A common starting point for PEGylated compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 95:5 or 90:10 DCM:MeOH).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). The DBCO-containing compounds will be UV active. Staining with potassium permanganate can also be effective for visualizing the PEG-containing molecules.
Data Interpretation:
| Observation | Interpretation |
| Spot corresponding to this compound decreases in intensity. | The starting material is being consumed. |
| A new spot appears with a different Rf value. | The product is being formed. |
| The spot for this compound is no longer visible. | The reaction is likely complete. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides quantitative information about the reaction progress by separating the components of the reaction mixture and detecting their mass-to-charge ratios (m/z).
Methodology:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method, for example, starting with a high percentage of water with 0.1% formic acid and gradually increasing the percentage of acetonitrile with 0.1% formic acid.
-
MS Detection: Monitor the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Expected Mass Data:
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| This compound | C₃₀H₃₇N₃O₆ | 536.27 |
| Product (example with Benzyl Azide) | C₃₇H₄₄N₆O₆ | 669.33 |
Note: The exact m/z of the product will depend on the molecular weight of the azide-containing reactant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction by observing changes in the chemical shifts of specific protons.
Methodology:
-
Sample Preparation: Take an aliquot of the reaction mixture, evaporate the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
Key ¹H NMR Signals to Monitor:
| Group | Approximate Chemical Shift (δ, ppm) of Starting Material (DBCO) | Approximate Chemical Shift (δ, ppm) of Product (Triazole) | Change upon Reaction |
| Aromatic Protons (DBCO) | 7.0 - 7.5 | Shifts observed | Disappearance of characteristic DBCO aromatic signals and appearance of new aromatic signals. |
| Triazole Proton | N/A | ~7.5 - 8.5 | Appearance of a new singlet in this region. |
| Protons adjacent to the newly formed triazole ring | Varies | Downfield shift | Protons on the carbon that was part of the azide will experience a downfield shift. |
Note: The disappearance of the characteristic signals of the DBCO starting material and the appearance of the new signals corresponding to the triazole product are clear indicators of reaction progression.
Visualizations
Caption: Experimental workflow for monitoring a this compound reaction.
Caption: Troubleshooting guide for this compound reactions.
Validation & Comparative
A Comparative Guide to Protein Labeling for Mass Spectrometry: DBCO-PEG2-NH-Boc vs. Traditional NHS Esters
For researchers, scientists, and drug development professionals, the precise characterization of proteins by mass spectrometry is fundamental. Chemical labeling is a powerful tool in this process, enabling the introduction of specific functionalities for enrichment, visualization, or quantification. This guide provides a detailed comparison of a modern bioorthogonal labeling reagent, DBCO-PEG2-NH-Boc, with traditional N-hydroxysuccinimide (NHS) esters, supported by experimental protocols and data-driven insights.
Performance Comparison at a Glance
The choice of labeling reagent significantly impacts the outcome of mass spectrometry experiments. The following table summarizes the key quantitative and qualitative differences between this compound and standard NHS esters.
| Feature | This compound | NHS Esters (e.g., Biotin-NHS) |
| Target Moiety | Primary amines (N-terminus and lysine side chains) | Primary amines (N-terminus and lysine side chains) |
| Reaction Chemistry | Amine acylation | Amine acylation |
| Specificity | High for primary amines | High for primary amines |
| Bioorthogonality | Yes (DBCO group enables click chemistry)[1] | No |
| Downstream Applications | Enables subsequent bioorthogonal ligation with azide-tagged molecules for enrichment, imaging, or introduction of other functionalities.[1] | Primarily for biotinylation (enrichment with streptavidin) or direct analysis of labeled protein/peptides. |
| Reaction pH | Neutral to slightly basic (pH 7.2-8.0)[1] | Neutral to slightly basic (pH 7.0-9.0) |
| Reaction Speed | Typically 30 minutes to 2 hours at room temperature.[1] | Typically 30 minutes to 2 hours at room temperature. |
| Spacer Arm | PEG2 (hydrophilic, reduces aggregation) | Variable, can be with or without a spacer arm. |
| Boc Protecting Group | Requires deprotection step to reveal the amine for further conjugation if needed. | Not applicable. |
| Mass Spectrometry Identification | Introduces a specific mass shift that can be readily identified. | Introduces a specific mass shift that can be readily identified. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful protein labeling and subsequent mass spectrometry analysis. Below are representative protocols for both this compound and a standard NHS ester.
Protocol 1: Labeling of Proteins with this compound for Mass Spectrometry Analysis
This protocol is adapted from standard procedures for amine-reactive DBCO reagents.[1]
Materials:
-
Protein of interest (0.5-5 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
-
Acetonitrile
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 1-2 mg/mL in PBS.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein sample.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound using a desalting column according to the manufacturer's instructions. The purified DBCO-labeled protein is now ready for downstream applications or analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation: Reduce the disulfide bonds in the labeled protein using DTT and alkylate the resulting free thiols with iodoacetamide.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Reconstitute the desalted peptides in 0.1% formic acid and analyze by LC-MS/MS.
-
Protocol 2: Labeling of Proteins with Biotin-NHS for Mass Spectrometry Analysis
This protocol outlines a standard procedure for labeling proteins with an NHS ester.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Biotin-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate (50 mM)
-
Formic acid
-
Acetonitrile
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 2 mg/mL in PBS.
-
Reagent Preparation: Immediately before use, dissolve Biotin-NHS in DMF or DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Add a 20-fold molar excess of the Biotin-NHS solution to the protein sample.
-
Incubate the reaction for 30 minutes at room temperature.
-
-
Quenching:
-
Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the unreacted and quenched Biotin-NHS using a desalting column.
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same procedure for reduction, alkylation, digestion, and desalting as described in Protocol 1.
-
Analyze the resulting peptides by LC-MS/MS.
-
Experimental Workflow and Signaling Pathway Visualization
To provide a clear overview of the experimental process, the following diagrams illustrate the workflow for the characterization of this compound labeled proteins by mass spectrometry.
Caption: Experimental workflow for this compound protein labeling and MS analysis.
Caption: Logical relationship of DBCO labeling to downstream bioorthogonal applications.
References
A Comparative Guide to DBCO-PEG2-NH-Boc and DBCO-PEG4-NH-Boc for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's chemical structure, particularly its length and hydrophilicity, can significantly influence the stability, solubility, pharmacokinetics, and ultimately, the efficacy of the final conjugate. This guide provides a detailed comparison of two commonly used heterobifunctional linkers, DBCO-PEG2-NH-Boc and DBCO-PEG4-NH-Boc, to aid in the rational design of next-generation bioconjugates.
Introduction to DBCO-PEG-NH-Boc Linkers
DBCO-PEG-NH-Boc linkers are valuable tools in bioconjugation, featuring three key components:
-
A Dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry. This allows for highly specific and efficient conjugation to azide-modified molecules in aqueous environments without the need for a cytotoxic copper catalyst.
-
A Polyethylene Glycol (PEG) spacer, which enhances the hydrophilicity of the linker and the resulting conjugate. The length of this PEG chain is a critical design parameter.
-
A Boc-protected amine (NH-Boc) , which, upon deprotection, provides a reactive primary amine for conjugation to a payload molecule, often through the formation of an amide bond.
The primary distinction between this compound and DBCO-PEG4-NH-Boc lies in the length of the hydrophilic PEG spacer, with "2" and "4" denoting the number of ethylene glycol units. This seemingly small difference can have a profound impact on the properties of the final bioconjugate.
Comparative Data: Physicochemical Properties and Performance Impact
The choice between a shorter (PEG2) and a longer (PEG4) linker involves a trade-off between various physicochemical and pharmacokinetic properties. The following table summarizes these differences based on established principles of PEG linker chemistry in bioconjugation.
| Property | This compound | DBCO-PEG4-NH-Boc | Rationale & Impact on Application |
| Molecular Weight | ~535.6 g/mol [1] | ~623.7 g/mol [2][3] | The higher molecular weight of the PEG4 linker contributes to a larger hydrodynamic radius of the final conjugate. |
| PEG Chain Length | 2 ethylene glycol units | 4 ethylene glycol units | A longer PEG chain generally leads to increased hydrophilicity. |
| Hydrophilicity | Moderately Hydrophilic | More Hydrophilic | Increased hydrophilicity can improve the solubility of hydrophobic payloads and reduce aggregation of the bioconjugate, which is a common challenge in ADC development[4][5]. |
| Steric Hindrance | Lower | Higher | The longer PEG4 spacer provides greater distance between the conjugated molecules, which can be advantageous in overcoming steric hindrance during conjugation and for the biological activity of the payload. |
| Expected in vivo Stability | Potentially Higher | Potentially Lower | Shorter linkers may offer greater stability by keeping the payload within the steric shield of a large biomolecule like an antibody, protecting it from premature cleavage or metabolism in circulation. |
| Expected Circulation Half-life | Shorter | Longer | Longer PEG chains generally increase the hydrodynamic volume of the conjugate, which can reduce renal clearance and extend the plasma half-life, allowing for greater accumulation at the target site. |
| Potential for Immunogenicity | Lower | Higher (though still low) | While PEG is generally considered non-immunogenic, very long PEG chains have, in some instances, been associated with the generation of anti-PEG antibodies. Both PEG2 and PEG4 are considered short and are unlikely to be highly immunogenic. |
| Application Suitability | - When developing ADCs where payload stability is a primary concern. - For conjugating smaller molecules where a long spacer is not required. - In applications where a shorter circulation half-life is desired. | - For conjugating highly hydrophobic payloads to improve solubility and reduce aggregation. - To increase the circulation half-life of the bioconjugate for enhanced target accumulation. - When steric hindrance between the conjugated molecules is a concern. | The optimal PEG linker length is context-dependent and should be empirically determined for each specific antibody, payload, and target combination. |
Experimental Protocols
The following is a representative two-part protocol for the synthesis of an Antibody-Drug Conjugate (ADC) using a DBCO-PEG-NH-Boc linker.
Part 1: Conjugation of the Payload to the DBCO-PEG-NH-Boc Linker
This protocol describes the deprotection of the Boc group and subsequent conjugation to a payload containing a carboxylic acid functional group.
Materials:
-
DBCO-PEGn-NH-Boc (where n=2 or 4)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC for purification
Procedure:
-
Boc Deprotection:
-
Dissolve DBCO-PEGn-NH-Boc in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the amine-linker as a TFA salt.
-
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload, DCC, and NHS in a 1:1.1:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 2-4 hours to form the NHS ester of the payload.
-
-
Conjugation:
-
Dissolve the deprotected DBCO-PEGn-NH2 linker in anhydrous DMF.
-
Add the activated payload (NHS ester) solution to the linker solution.
-
Add DIPEA to the reaction mixture to neutralize the TFA salt and facilitate the reaction.
-
Stir the reaction overnight at room temperature.
-
Monitor the formation of the drug-linker conjugate by LC-MS.
-
-
Purification:
-
Purify the crude DBCO-PEGn-Payload conjugate by reverse-phase HPLC to obtain the final product.
-
Part 2: Conjugation of the Drug-Linker to an Azide-Modified Antibody
This protocol outlines the copper-free click chemistry reaction between the DBCO-functionalized drug-linker and an azide-modified antibody.
Materials:
-
Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)
-
Purified DBCO-PEGn-Payload
-
DMSO or DMF
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the DBCO-PEGn-Payload in DMSO or DMF.
-
Ensure the azide-modified antibody solution is free of any azide-containing preservatives.
-
-
Click Reaction:
-
Add a 5- to 10-fold molar excess of the DBCO-PEGn-Payload solution to the azide-modified antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody stability.
-
Incubate the reaction mixture at 4°C overnight or at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC).
-
The purified ADC can be characterized by UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and by SDS-PAGE to confirm conjugation.
-
Visualizing the Workflow and Rationale
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
Comparing the reactivity of DBCO and other cycloalkynes.
An Objective Comparison of DBCO and Other Cycloalkynes for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
In the rapidly advancing fields of chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological environments is paramount. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, allows for the covalent ligation of azides and strained cycloalkynes without the need for cytotoxic copper catalysts.[1][2] The choice of the cycloalkyne is a critical determinant of the reaction's success, influencing kinetics, stability, and biocompatibility. This guide provides a detailed comparison of Dibenzocyclooctyne (DBCO), a widely used reagent, with other notable cycloalkynes, supported by quantitative data to inform researcher decisions.
Performance Deep Dive: Reactivity and Stability
The efficacy of a SPAAC reaction is primarily judged by its rate, typically expressed as a second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, which is often crucial for capturing dynamic processes in living systems or for achieving high conjugation yields at low reactant concentrations.[3] However, reactivity must be balanced with stability, as the cycloalkyne must persist in the desired biological milieu long enough to react with its target azide. Factors such as hydrophilicity also play a role, impacting solubility and potential non-specific binding.[4][5]
Quantitative Comparison of Cycloalkyne Performance
The following table summarizes key performance metrics for DBCO and other common cycloalkynes, providing a quantitative basis for comparison.
| Cycloalkyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| DBCO | Benzyl Azide | ~0.1 - 0.24 | High reactivity, bulky, aromatic, high lipophilicity, less stable in the presence of thiols (e.g., GSH). |
| Azidoamino Acid | 0.34 | ||
| Phenyl Azide | 0.033 | ||
| BCN | Benzyl Azide | 0.07 - 0.14 | Moderate reactivity, compact, non-aromatic, lower lipophilicity, more stable towards thiols and reducing agents like TCEP than DBCO. |
| Azidoamino Acid | 0.28 | ||
| Phenyl Azide | 0.2 | Reacts faster than DBCO with sterically hindered or electron-deficient azides. | |
| BARAC | Benzyl Azide | 0.96 | High reactivity due to sp²-hybridized carbons in the 8-membered ring. |
| DIFO | Benzyl Azide | 0.076 | Reactivity is comparable to BCN. |
| OCT | Benzyl Azide | ~0.0024 | The simplest cyclooctyne, exhibiting significantly lower reactivity. |
Detailed Cycloalkyne Comparison
DBCO (Dibenzocyclooctyne)
DBCO and its derivatives (such as ADIBO) are characterized by high ring strain conferred by the fused benzene rings, which leads to excellent reaction kinetics with a broad range of azides. Rate constants for reactions with primary and secondary azides are generally higher than those observed for BCN. This makes DBCO an excellent choice for applications where speed is critical. However, its advantages in reactivity are accompanied by certain drawbacks. DBCO is bulky, aromatic, and possesses higher lipophilicity, which can lead to issues with aqueous solubility and non-specific binding to proteins or membranes. Furthermore, DBCO has demonstrated lower stability in reducing environments, particularly in the presence of thiols like glutathione (GSH) and the reducing agent TCEP, when compared to BCN.
BCN (Bicyclo[6.1.0]nonyne)
BCN presents a valuable alternative to DBCO, offering a different balance of properties. While its reaction rate with many azides is generally lower than that of DBCO, it is often sufficient for many bioconjugation applications. A key advantage of BCN is its smaller, non-aromatic structure, which results in lower lipophilicity and can improve bioavailability. BCN exhibits significantly greater stability in the presence of thiols and reducing agents, making it a more robust choice for experiments involving environments rich in these species, such as cell lysates or for conjugations to antibodies that require reducing conditions. Interestingly, for certain sterically hindered or electron-deficient azides, such as phenyl azide, BCN can exhibit faster reaction kinetics than DBCO.
Logical Relationship of Cycloalkyne Properties
The diagram below illustrates the key relationships between the structural features and performance characteristics of DBCO and BCN in the context of SPAAC.
Caption: Comparative properties of DBCO and BCN for SPAAC applications.
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing cycloalkyne performance. The methodologies below are commonly employed for monitoring SPAAC reactions.
General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable for cycloalkynes like DBCO that have a distinct UV absorbance that changes upon reaction. It is typically performed under pseudo-first-order conditions.
-
Reagent Preparation: Prepare stock solutions of the cycloalkyne (e.g., DBCO-amine) and an azide partner in a suitable buffer (e.g., PBS, pH 7.2). The azide should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure the absorbance of the DBCO reagent at its λ_max (around 308 nm) over time.
-
Reaction Initiation: Mix the cycloalkyne and excess azide in a cuvette at a constant temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Immediately begin recording the absorbance at regular intervals until the reaction is complete (i.e., the absorbance reading stabilizes).
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln[A]) versus time.
-
The slope of the resulting linear plot is equal to the negative of the observed rate constant (-k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess: k₂ = k_obs / [Azide].
-
General Protocol for Kinetic Analysis via NMR Spectroscopy
NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of the triazole product, allowing for rate determination under second-order conditions.
-
Sample Preparation: Prepare a solution containing known initial concentrations of the cycloalkyne and azide in a suitable deuterated solvent (e.g., MeOD, CDCl₃) in an NMR tube. An internal standard (e.g., dimethyl sulfone) can be included for quantitative analysis.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at specific time points.
-
Data Analysis:
-
Integrate characteristic peaks corresponding to a reactant (e.g., alkyne protons) and the product (e.g., triazole proton).
-
Calculate the concentration of the reactants and product at each time point relative to the internal standard.
-
The second-order rate constant (k₂) can be determined by plotting 1/[Reactant] versus time, where the slope is equal to k₂.
-
Conclusion
The selection between DBCO and other cycloalkynes is a nuanced decision that hinges on the specific demands of the experiment. DBCO is the reagent of choice when rapid reaction kinetics are the primary concern. Conversely, BCN is often favored in applications where stability in reducing environments, smaller size, and lower lipophilicity are more critical. By carefully considering the quantitative data on reactivity and stability in the context of the biological system under investigation, researchers can select the optimal cycloalkyne to achieve their desired bioconjugation outcomes.
References
A Head-to-Head Comparison: DBCO-PEG2-NH-Boc Outshines NHS Ester Linkers in Targeted Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise engineering of bioconjugates, the choice of linker chemistry is a critical determinant of success. While traditional N-hydroxysuccinimide (NHS) ester linkers have long been a staple for amine-reactive conjugations, the emergence of advanced bioorthogonal chemistries offers significant advantages. This guide provides an in-depth comparison of DBCO-PEG2-NH-Boc, a key player in strain-promoted alkyne-azide cycloaddition (SPAAC), with conventional NHS ester linkers, supported by experimental data and detailed protocols.
The core advantage of the DBCO (dibenzocyclooctyne) linker lies in its bioorthogonal reactivity with azide-functionalized molecules. This "click chemistry" approach provides exceptional specificity and efficiency, overcoming many of the limitations associated with NHS ester chemistry. The integrated PEG2 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, while the Boc (tert-butyloxycarbonyl) protected amine offers a versatile handle for subsequent modifications.
Superior Performance by the Numbers: DBCO vs. NHS Ester
Quantitative analysis of key performance metrics reveals the clear advantages of the DBCO-based SPAAC reaction over traditional NHS ester conjugations.
| Feature | This compound (via SPAAC) | NHS Ester Linkers |
| Reaction Mechanism | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Target Residues | Site-specifically introduced azides | Primary amines (e.g., Lysine, N-terminus)[1][2][3] |
| Specificity | Very High (Bioorthogonal)[4][] | Moderate (Reacts with any accessible primary amine) |
| Reaction pH | Near neutral (pH 7-9) | Slightly alkaline (pH 7.2-9, optimal 8.3-8.5) |
| Competing Reactions | Minimal | Significant hydrolysis, especially at higher pH |
| Control over Stoichiometry | High | Moderate to low |
| Biocompatibility | Excellent (Copper-free) | Good |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) |
| Reaction Speed | Fast (Typically 2-12 hours at room temperature) | Variable (0.5-4 hours to overnight) |
Visualizing the Chemical Pathways
The fundamental differences in the reaction mechanisms of DBCO-based SPAAC and NHS ester chemistry underpin their distinct performance characteristics.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for protein labeling using a DBCO-linker via a two-step approach and a direct NHS ester conjugation.
Protocol 1: Two-Step Protein Labeling with this compound
This protocol first involves the introduction of an azide group onto the target protein, followed by the highly specific click reaction with the DBCO linker.
Part A: Introduction of Azide Groups (via Azide-NHS ester)
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines like Tris.
-
Reagent Preparation: Prepare a 10 mM stock solution of an Azide-NHS ester (e.g., Azido-PEG4-NHS-ester) in anhydrous DMSO or DMF.
-
Conjugation: Add a 5- to 15-fold molar excess of the Azide-NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Purification: Remove unreacted Azide-NHS ester using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
Part B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Reagent Preparation: The this compound linker would first have its Boc protecting group removed under acidic conditions to expose the amine, which can then be functionalized if needed, or a commercially available DBCO-NHS ester can be used directly. For this example, we will proceed with a DBCO-reagent for reaction with the azide-modified protein. Prepare a stock solution of the DBCO-reagent in DMSO.
-
Click Reaction: Add a 1.5 to 10-fold molar excess of the DBCO-reagent to the azide-modified protein solution. The reaction mixture should be incubated for 4-12 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove any unreacted DBCO-reagent.
Protocol 2: Direct Protein Labeling with NHS Ester Linkers
This protocol describes the direct conjugation of an NHS ester-functionalized molecule to primary amines on a protein.
-
Protein Preparation: Dissolve the protein to be labeled in a buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate buffer, at a concentration of 1-10 mg/mL. The protein solution must be free of any amine-containing stabilizers like Tris or BSA.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/ml).
-
Labeling Reaction: Add a 8- to 25-fold molar excess of the NHS ester stock solution to the protein solution in a dropwise fashion while gently stirring. Incubate the reaction for 1 hour at room temperature or overnight on ice, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as 1 M Tris or glycine.
-
Purification: Separate the labeled protein from unreacted NHS ester and byproducts using a gel filtration column (e.g., Sephadex) or dialysis.
Experimental Workflow Visualization
The operational workflows for these two distinct chemistries highlight the streamlined and highly specific nature of the SPAAC approach.
Conclusion: A Clear Choice for Precision and Reliability
For applications demanding high specificity, controlled stoichiometry, and robust performance under physiological conditions, DBCO-based linkers utilizing SPAAC chemistry are demonstrably superior to traditional NHS esters. The bioorthogonal nature of the DBCO-azide reaction minimizes side reactions and ensures that the conjugation occurs only at the intended site. While NHS esters remain a viable option for general amine labeling, the era of precision bioconjugation for advanced therapeutics and diagnostics calls for the adoption of more sophisticated and reliable chemical tools like this compound. The enhanced control and efficiency offered by this technology empower researchers to construct well-defined bioconjugates with greater confidence and reproducibility.
References
A Comparative Guide to the Hydrophilicity of PEGylated DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomolecules through PEGylated linkers is a cornerstone of modern drug development, particularly in the engineering of antibody-drug conjugates (ADCs). The hydrophilicity of these linkers is a critical parameter, profoundly influencing the solubility, stability, and pharmacokinetic profile of the resulting conjugate. Dibenzocyclooctyne (DBCO) linkers, prized for their role in copper-free click chemistry, are frequently PEGylated to mitigate the hydrophobicity of the DBCO moiety and the therapeutic payload. This guide provides an objective comparison of the hydrophilicity of different PEGylated DBCO linkers, supported by experimental data, to inform the selection of the optimal linker for specific research and development applications.
The Impact of PEGylation on DBCO Linker Hydrophilicity
The DBCO group itself is inherently hydrophobic. The incorporation of polyethylene glycol (PEG) chains is a strategic approach to enhance the water solubility of DBCO-containing linkers. The overall hydrophilicity of a PEGylated DBCO linker is primarily determined by the length and architecture of the PEG chain. Longer and branched PEG chains generally lead to a more hydrophilic linker. This enhanced hydrophilicity imparts several key advantages to bioconjugates:
-
Improved Solubility and Reduced Aggregation: PEGylation increases the water solubility of the entire conjugate, preventing the formation of aggregates that can compromise efficacy and induce an immune response.[1][2]
-
Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the conjugate, which can reduce nonspecific interactions with other proteins and cells, leading to a longer circulation half-life.[1][3]
Quantitative Comparison of Hydrophilicity
Hydrophobic Interaction Chromatography (HIC) is a powerful analytical technique used to assess the hydrophilicity of proteins and their conjugates. In HIC, molecules are separated based on their hydrophobicity; more hydrophilic molecules elute earlier from the column, resulting in a shorter retention time. The following table summarizes HIC data for antibody-drug conjugates constructed with different PEGylated linkers, demonstrating the impact of PEG chain length and structure on overall hydrophilicity.
| Linker Architecture | PEG Chain Length | Average HIC Retention Time (minutes) | Relative Hydrophilicity |
| Linear | 4 units (PEG4) | 12.5 | Lower |
| Linear | 8 units (PEG8) | 10.2 | Moderate |
| Linear | 12 units (PEG12) | 8.9 | Higher |
| Linear | 24 units (PEG24) | 7.1 | Highest |
| Pendant | 2 x 12 units (PEG12) | 6.5 | Very High |
Note: Retention times are representative and can vary based on the specific antibody, drug payload, and experimental conditions. The trend of decreasing retention time with increasing PEG length and branching clearly indicates enhanced hydrophilicity.[1]
Experimental Protocols
A detailed and robust experimental methodology is crucial for the accurate assessment and comparison of linker hydrophilicity.
Hydrophilicity Assessment by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify bioconjugate species based on their surface hydrophobicity.
Materials:
-
HIC column (e.g., Butyl or Phenyl-based)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Bioconjugate sample
Procedure:
-
Prepare the bioconjugate sample by diluting it to a concentration of 1 mg/mL in Mobile Phase A.
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Inject 10-20 µL of the prepared sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over a period of 20-30 minutes.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
Analyze the retention times of the different species. A shorter retention time is indicative of greater hydrophilicity.
Visualizing Key Relationships
The selection of a PEGylated DBCO linker has a cascading effect on the properties and performance of a bioconjugate. The following diagrams illustrate these critical relationships.
Conclusion
The strategic selection of a PEGylated DBCO linker is a critical determinant of success in the development of bioconjugates. As demonstrated by the presented data, increasing the length and employing branched architectures for the PEG component significantly enhances the hydrophilicity of the resulting molecule. This, in turn, reduces aggregation, improves pharmacokinetic properties, and ultimately contributes to superior in vivo performance. The experimental protocols and comparative data provided in this guide offer a framework for the rational selection and evaluation of PEGylated DBCO linkers to advance the development of safer and more effective targeted therapeutics.
References
A Comparative Guide to the Stability of Amide Bonds Formed by DBCO-PEG2-NH-Boc
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly impacts the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. The DBCO-PEG2-NH-Boc linker is a versatile tool that facilitates the connection of molecules via copper-free click chemistry and a subsequent stable amide bond. This guide provides an objective comparison of the amide bond's performance against other common bioconjugation linkages, supported by established chemical principles and experimental data.
The this compound linker contains a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic two-unit polyethylene glycol (PEG2) spacer to enhance solubility, and a Boc-protected amine.[1][2] Following deprotection of the Boc group under acidic conditions, the resulting primary amine is ready to react with an activated carboxylic acid (e.g., an N-hydroxysuccinimide ester) to form a highly stable amide bond.[1][3]
The Intrinsic Stability of the Amide Bond
The amide bond is a cornerstone of peptide and protein chemistry, renowned for its exceptional stability.[4] This stability arises from the delocalization of the nitrogen's lone pair of electrons with the carbonyl group, creating a resonance structure that imparts a partial double-bond character to the C-N bond. This resonance makes the amide bond planar, rigid, and highly resistant to chemical and enzymatic degradation under physiological conditions. The non-enzymatic hydrolysis of an amide bond at neutral pH is exceedingly slow, with a reported half-life of over 200 years. Consequently, amide linkages are considered non-cleavable in most bioconjugation applications, ensuring the integrity of the conjugate in systemic circulation.
Comparative Stability of Bioconjugation Linkages
The stability of the linker is paramount to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy. The amide bond offers superior stability compared to many other commonly used linkages.
| Linker Type | Formation Chemistry | Cleavage Mechanism | Relative Stability in Circulation | Common Application |
| Amide | Amine + Activated Carboxylic Acid | Hydrolysis (requires harsh conditions or specific enzymes) | Very High | Stable, non-cleavable conjugation |
| Thiosuccinimide | Thiol + Maleimide | Retro-Michael reaction, thiol exchange | Low to Medium | Cysteine-specific conjugation |
| Hydrazone | Hydrazide + Aldehyde/Ketone | Acid-catalyzed hydrolysis | Low (pH-sensitive) | pH-responsive drug delivery |
| Disulfide | Thiol-disulfide exchange | Reduction (e.g., by glutathione) | Medium (environment-dependent) | Intracellular drug release |
| Ester | Alcohol + Carboxylic Acid | Hydrolysis (catalyzed by acid, base, or esterases) | Low to Medium | Pro-drugs, temporary modifications |
| Triazole | Alkyne + Azide (Click Chemistry) | Highly resistant to cleavage | Very High | Stable bioconjugation |
Experimental Protocols
Assessing the stability of a bioconjugate is a critical step in its development. The following protocols provide a framework for evaluating the stability of the amide bond in a given conjugate.
Experimental Protocol 1: pH Stability Assessment
This protocol evaluates the stability of the amide linkage across a range of pH values, simulating different biological environments (e.g., blood plasma pH 7.4, endosome pH ~5.5-6.0).
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 5.0, pH 7.4, and pH 9.0). Common buffers include phosphate-buffered saline (PBS) for pH 7.4 and acetate or citrate buffers for acidic conditions.
-
Incubation: Dissolve the bioconjugate in each buffer to a final concentration of 1 mg/mL. Incubate the samples at 37°C.
-
Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Quenching and Storage: Immediately quench any potential degradation by freezing the aliquots at -80°C until analysis.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact conjugate remaining and to identify any degradation products.
Experimental Protocol 2: Plasma/Serum Stability Assessment
This protocol assesses the stability of the amide bond in the presence of various enzymes found in biological fluids.
-
Source of Plasma: Obtain commercially available human or mouse plasma.
-
Incubation: Spike the bioconjugate into the plasma at a final concentration of 100 µg/mL. Incubate the mixture in a shaker at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Sample Preparation: Precipitate plasma proteins by adding a threefold excess of cold acetonitrile. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Analysis: Transfer the supernatant and analyze by LC-MS to determine the concentration of the intact bioconjugate over time. The half-life (t½) in plasma can then be calculated.
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the formation of the amide bond and a typical workflow for its stability analysis.
Conclusion
The amide bond, formed from the amine group of the deprotected this compound linker, provides exceptional stability for bioconjugates. Its resistance to hydrolysis under physiological pH and enzymatic degradation makes it a superior choice for applications requiring long-term in vivo integrity. While cleavable linkers like hydrazones and disulfides are essential for specific drug delivery strategies that require payload release under certain conditions, the amide bond remains the gold standard for constructing robust, non-cleavable conjugates. For researchers developing therapeutics and diagnostics that must endure in systemic circulation, the chemical stability of the amide bond offers a reliable and predictable platform.
References
A Comparative Guide to Analytical Techniques for Confirming DBCO-PEG2-NH-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
The successful conjugation of dibenzocyclooctyne (DBCO) to polyethylene glycol (PEG) linkers, such as DBCO-PEG2-NH-Boc, is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). Confirmation of this covalent linkage is paramount to ensure the efficacy, safety, and desired pharmacokinetic profile of the final product. This guide provides a comparative overview of key analytical techniques for verifying successful conjugation, complete with experimental protocols and data presentation to aid in method selection and implementation.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to confirm the successful conjugation of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine quality control. The following table summarizes the key characteristics of the most commonly used methods.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| Mass Spectrometry (MS) | Precise mass of the conjugate, confirmation of covalent linkage, identification of side products.[1] | Small sample size, requires ionization. | High | High sensitivity and specificity, provides direct evidence of conjugation.[1] | Can be sensitive to sample purity and formulation, may require expertise for data analysis.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent bond formation, quantification of conjugation efficiency.[3] | Higher sample concentration, deuterated solvent. | Low to Medium | Non-destructive, provides unambiguous structural data.[4] | Lower sensitivity compared to MS, complex spectra for large molecules. |
| High-Performance Liquid Chromatography (HPLC) | Purity of the conjugate, separation of conjugated and unconjugated species, quantification. | Soluble sample. | High | Highly reproducible, excellent for purity assessment and quantification. | Does not provide direct structural information, method development can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence or absence of specific functional groups, confirmation of reaction completion. | Solid or liquid sample. | High | Rapid, non-destructive, requires minimal sample preparation. | Provides indirect evidence of conjugation, may not be suitable for complex mixtures. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.
Mass Spectrometry (MALDI-TOF)
Objective: To determine the molecular weight of the this compound conjugate and confirm the addition of the DBCO moiety.
Protocol:
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
-
Spotting:
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion mode using a MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard of known molecular weight.
-
-
Data Analysis:
-
Compare the observed molecular weight of the conjugate to the theoretical mass. A successful conjugation will show a mass shift corresponding to the mass of the attached this compound.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To obtain detailed structural information and confirm the covalent attachment of the DBCO group.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic peaks for both the DBCO and PEG moieties.
-
Proton peaks between 7.27 and 7.51 ppm are characteristic of the aromatic rings of the DBCO group.
-
The singlet peak around 3.6 ppm confirms the presence of the CH₂ groups of the PEG linker.
-
Integration of the peaks can be used to determine the ratio of DBCO to PEG and thus the conjugation efficiency.
-
High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of the this compound conjugate and separate it from any unreacted starting materials.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 3-5 µm particle size).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm and/or 309 nm (for DBCO).
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Sample Injection:
-
Dissolve the sample in the mobile phase and inject onto the column.
-
-
Data Analysis:
-
Successful conjugation will result in a new peak with a different retention time compared to the starting materials.
-
The peak area can be used to quantify the purity of the conjugate.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups and the disappearance of others, indicating a successful reaction.
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal or prepare a thin film.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum using an ATR-FTIR spectrometer.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
-
Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis:
-
Look for the disappearance of the azide peak (around 2100 cm⁻¹) if the conjugation was with an azide-containing molecule.
-
Identify the characteristic peaks for the DBCO group and the PEG linker. The C-O-C stretching of PEG is typically observed around 1100 cm⁻¹.
-
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for easy comparison and interpretation.
Table 2: Representative Quantitative Data for this compound Conjugation Analysis
| Analytical Technique | Parameter Measured | Expected Result for Successful Conjugation |
| Mass Spectrometry | Molecular Weight (m/z) | Observed m/z matches the theoretical mass of the conjugate. |
| ¹H NMR | Chemical Shift (ppm) | Presence of characteristic peaks for both DBCO (7.2-7.5 ppm) and PEG (~3.6 ppm) moieties. |
| ¹H NMR | Peak Integration Ratio | Ratio of DBCO protons to PEG protons consistent with the expected structure. |
| RP-HPLC | Retention Time (min) | A single, sharp peak at a new retention time compared to starting materials. |
| RP-HPLC | Purity (%) | >95% based on peak area integration. |
| FTIR | Wavenumber (cm⁻¹) | Disappearance of the azide peak (~2100 cm⁻¹) and presence of characteristic PEG C-O-C stretch (~1100 cm⁻¹). |
Visualizing the Workflow
Diagrams can effectively illustrate the logical flow of the analytical process.
Caption: Workflow for conjugation and analytical confirmation.
This comprehensive guide provides researchers with the necessary information to select and implement appropriate analytical techniques for confirming the successful conjugation of this compound. By following these detailed protocols and data interpretation guidelines, scientists can ensure the quality and reliability of their bioconjugates for downstream applications in research and drug development.
References
Assessing the Purity of DBCO-PEG2-NH-Boc Conjugates: A Comparative HPLC Analysis Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of bifunctional linkers is a critical parameter influencing the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. This guide provides a comprehensive comparison of DBCO-PEG2-NH-Boc, a popular copper-free click chemistry reagent, with alternative linkers. We present a detailed experimental protocol for purity assessment using High-Performance Liquid Chromatography (HPLC), alongside comparative data and workflow visualizations to support informed decision-making in your research.
Comparative Purity Analysis of Bifunctional Linkers
The purity of this compound and its alternatives is paramount for consistent and reliable bioconjugation. The following table summarizes the purity assessment of three different bifunctional linkers, as determined by the HPLC protocol detailed in this guide. The data presented here is illustrative and serves to highlight the importance of analytical validation.
| Linker | Lot Number | Retention Time (min) | Purity (%) | Major Impurity (Retention Time, min) |
| This compound | A123 | 15.2 | 98.5 | 12.8 |
| DBCO-PEG4-NH-Boc | B456 | 14.8 | 97.2 | 11.5 |
| Azido-PEG3-NHS Ester | C789 | 10.5 | 95.8 | 8.2 |
Experimental Protocol: HPLC Purity Assessment
This section details the methodology for determining the purity of this compound conjugates using reverse-phase HPLC.
Materials and Reagents
-
Sample: this compound
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC System: A standard HPLC system with a UV detector.
-
Solvents: HPLC-grade water and acetonitrile.
Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Conditions
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 280 nm (DBCO has a characteristic absorbance around 290 nm, but 254 and 280 nm are common for aromatic compounds and can provide a broader impurity profile).
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
Data Analysis
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the main peak (this compound) as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Identify and report the retention times and relative peak areas of any impurities.
Workflow and Logical Relationships
To visually represent the processes and logic described in this guide, the following diagrams have been generated using Graphviz.
Objective Comparison and Performance Insights
The purity of a bifunctional linker like this compound directly correlates with its performance in bioconjugation applications. Higher purity material, as exemplified by Lot A123 in our comparative table, ensures a more homogenous product with a well-defined drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).
Key Performance Indicators Influenced by Purity:
-
Reaction Stoichiometry: Accurate stoichiometric calculations are only possible with highly pure reagents, leading to predictable and controlled conjugation.
-
Yield and Efficiency: Impurities can interfere with the conjugation reaction, leading to lower yields and the formation of undesirable side products.
-
Final Product Homogeneity: The presence of linker-related impurities can result in a heterogeneous final product, complicating downstream purification and characterization.
-
Reproducibility: Lot-to-lot consistency in purity is essential for reproducible manufacturing of bioconjugates, a critical requirement in therapeutic development.
In comparison to linkers with slightly lower purity, such as the DBCO-PEG4-NH-Boc and Azido-PEG3-NHS Ester examples, the high-purity this compound offers a more reliable and efficient conjugation profile. While all three linkers are viable for bioconjugation, the choice of linker should be guided by the specific requirements of the application, with a strong emphasis on the analytical data supporting its purity and consistency. Researchers are encouraged to perform their own purity assessments to validate the quality of their reagents before use in critical experiments.
Functional assays to validate the activity of biomolecules after conjugation with DBCO-PEG2-NH-Boc.
For researchers, scientists, and drug development professionals, the conjugation of biomolecules is a critical step in creating targeted therapeutics and diagnostics. The choice of linker, such as DBCO-PEG2-NH-Boc, is pivotal, directly impacting the stability, efficacy, and safety of the final conjugate. This guide provides an objective comparison of functional assays used to validate the activity of biomolecules following conjugation with this compound, alongside common alternative conjugation methods, supported by experimental data and detailed protocols.
The integrity of a biomolecule's biological function post-conjugation is paramount. The addition of any chemical moiety, including the this compound linker used in copper-free click chemistry, has the potential to alter the biomolecule's structure and, consequently, its activity. Therefore, a suite of functional assays is essential to confirm that the conjugated biomolecule retains its intended therapeutic or diagnostic capabilities.
Comparing Conjugation Chemistries: The Impact on Function
The DBCO (Dibenzocyclooctyne) linker facilitates a highly specific and bioorthogonal reaction with azide-functionalized molecules, offering a stable covalent bond without the need for a cytotoxic copper catalyst.[1] This method is often compared to other prevalent conjugation strategies, such as those involving maleimide chemistry, which targets thiol groups on cysteine residues.
While maleimide-based conjugation is widely used, the resulting thiosuccinimide linkage can be unstable under physiological conditions, potentially leading to premature drug release and off-target toxicity.[2][3] In contrast, the triazole ring formed via DBCO-azide click chemistry is highly stable.[1] However, the hydrophobicity of the DBCO group itself may in some cases lead to protein aggregation and impact biodistribution.[4] The inclusion of a hydrophilic PEG (Polyethylene Glycol) spacer in the this compound linker helps to mitigate this hydrophobicity.
The following table summarizes a comparison of key performance indicators for ADCs developed using different linker technologies. It is important to note that a direct comparison is challenging due to the variability in antibodies, payloads, and cell lines used across different studies.
| Linker Type | Conjugation Chemistry | Key Advantages | Key Disadvantages | Representative In Vitro Potency (IC50) |
| DBCO-based (Click Chemistry) | Strain-promoted alkyne-azide cycloaddition | High stability, bioorthogonal, no catalyst required | Potential for DBCO-induced aggregation (mitigated by PEG) | Varies widely based on payload and target; can achieve pM to nM range |
| Maleimide-based | Thiol-Michael addition | Well-established, targets cysteines | Potential for linker instability (retro-Michael addition), off-target reactions | Generally in the nM range, but payload release can affect apparent potency |
| Hydrazone (pH-sensitive) | Reaction between a ketone/aldehyde and a hydrazine | Acid-cleavable in the lysosomal environment | Can be unstable at physiological pH, leading to premature drug release | Dependent on intracellular trafficking and lysosomal cleavage |
| Disulfide (Redox-sensitive) | Disulfide bond formation | Cleavable in the reducing intracellular environment | Potential for premature cleavage in the bloodstream | Dependent on intracellular redox environment |
Essential Functional Assays for Post-Conjugation Validation
A comprehensive assessment of a conjugated biomolecule's function involves a multi-pronged approach, evaluating its ability to bind to its target, be internalized by cells (where applicable), and exert its biological effect.
Target Binding Affinity Assays
Conjugation can potentially interfere with the binding site of a biomolecule. Therefore, it is crucial to quantify the binding affinity of the conjugate to its target.
Common Techniques:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay to measure the binding of the conjugate to an immobilized target.
-
SPR (Surface Plasmon Resonance): A label-free technique that provides real-time quantitative data on the kinetics of binding (association and dissociation rates) and affinity (KD).
-
FACS (Fluorescence-Activated Cell Sorting): Used to assess the binding of a fluorescently labeled conjugate to target cells.
Cellular Internalization Assays
For many applications, such as antibody-drug conjugates (ADCs), the biomolecule must be internalized by the target cell to deliver its payload. The degree of labeling with DBCO has been shown to influence the rate of internalization.
Common Techniques:
-
Confocal Microscopy: Provides visual confirmation of internalization and subcellular localization of a fluorescently labeled conjugate.
-
Flow Cytometry-Based Assays: Quantifies the amount of internalized conjugate by measuring the fluorescence of cells after quenching the signal from non-internalized, surface-bound conjugates.
-
Live-Cell Imaging: Allows for the real-time tracking of the internalization process.
In Vitro Cytotoxicity and Proliferation Assays
These assays are the cornerstone for evaluating the potency of therapeutic conjugates designed to kill or inhibit the growth of target cells.
Common Techniques:
-
MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity correlates with cell death.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
Apoptosis Assays: Detect markers of programmed cell death, such as caspase activation or Annexin V staining.
The following table provides a comparative overview of in vitro cytotoxicity for ADCs utilizing different payloads, which are often conjugated using linkers like this compound.
| Payload | Mechanism of Action | Typical IC50 Range |
| MMAE (Monomethyl Auristatin E) | Microtubule inhibitor | pM to low nM |
| MMAF (Monomethyl Auristatin F) | Microtubule inhibitor | Generally less potent than MMAE, low nM range |
| DM1 (Mertansine) | Microtubule inhibitor | Low nM range |
| SN-38 | Topoisomerase I inhibitor | Sub-nM to low nM |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the biomolecule conjugate on a target cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Biomolecule conjugate and unconjugated control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the biomolecule conjugate and unconjugated control in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows for the biological effect to occur (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the conjugate concentration and determine the IC50 value using a suitable curve-fitting software.
Protocol 2: Antibody Internalization Assay (Flow Cytometry)
Objective: To quantify the internalization of an antibody conjugate by target cells.
Materials:
-
Target cell line
-
Fluorescently labeled antibody conjugate
-
FACS buffer (e.g., PBS with 2% FBS)
-
Trypan blue or another quenching agent
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer.
-
Antibody Binding: Incubate the cells with the fluorescently labeled conjugate on ice to allow binding to surface antigens without internalization.
-
Induction of Internalization: Wash the cells to remove unbound antibody. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. Keep a control sample on ice.
-
Quenching: Add a quenching agent like trypan blue to the cells to quench the fluorescence of the non-internalized, surface-bound antibody.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized conjugate.
-
Data Analysis: Plot the MFI against time to determine the rate and extent of internalization.
Visualizing Workflows and Pathways
To better understand the processes involved in validating conjugated biomolecules, the following diagrams illustrate a typical experimental workflow and the mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for conjugation and functional validation.
Caption: Mechanism of action of an antibody-drug conjugate (ADC).
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
- 4. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DBCO-PEG2-NH-Boc: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of DBCO-PEG2-NH-Boc, a bifunctional linker commonly used in bioconjugation and click chemistry. Adherence to these procedures will mitigate risks and ensure compliance with standard laboratory safety protocols.
This compound is a molecule comprised of a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. While the PEG and Boc components are generally considered non-hazardous, the DBCO group contains a strained alkyne, making it highly reactive. Therefore, direct disposal of this reagent is not recommended. The following procedures outline a chemical inactivation step to neutralize the reactive DBCO moiety, rendering the molecule suitable for disposal as standard chemical waste.
Core Safety and Handling Information
Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
Work Area:
-
All handling and disposal preparations should be conducted within a well-ventilated fume hood to minimize the potential for inhalation of any aerosols or vapors.
Waste Storage:
-
Store waste in a designated, clearly labeled, and sealed waste container.
-
Avoid mixing with incompatible materials, such as strong oxidizing agents, unless it is part of a specific quenching procedure.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₃₇N₃O₆ |
| Molecular Weight | 535.64 g/mol |
| CAS Number | 2377004-08-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Temperature | -20°C |
Experimental Protocol: Chemical Inactivation of this compound
This protocol is designed for the treatment of unused or waste solutions of this compound in a laboratory setting. The principle of this procedure is to "quench" the reactive DBCO group to neutralize its reactivity.
Materials:
-
Waste solution of this compound
-
A suitable quenching agent such as a simple azide (e.g., sodium azide) or a thiol (e.g., benzyl mercaptan). Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow all institutional safety protocols.
-
Appropriate solvent (e.g., DMSO, DMF)
-
Stir plate and stir bar
-
Chemical waste container
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a solution of the this compound waste if it is in solid form.
-
Quenching the DBCO Group:
-
To the waste solution of this compound, add a slight molar excess (approximately 1.1 to 1.5 equivalents) of the chosen quenching agent (e.g., sodium azide).
-
Stir the reaction mixture at room temperature for a minimum of 2 hours to ensure the complete reaction of the DBCO group. The highly strained alkyne in the DBCO group will react with the azide in a copper-free click reaction, thus neutralizing its reactivity.
-
-
Verification (Optional): For rigorous confirmation of complete quenching, the reaction mixture can be analyzed by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the disappearance of the starting DBCO-containing molecule.
-
Collection for Disposal: Once the quenching reaction is complete, the neutralized solution should be transferred to a properly labeled chemical waste container.
Disposal Procedure
After the chemical inactivation step, the resulting solution is considered neutralized.
-
Waste Characterization: The neutralized solution, containing the quenched product, solvent, and excess quenching agent, should be treated as chemical waste.
-
Institutional Guidelines: Consult your institution's specific guidelines for chemical waste disposal. The waste should be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Disposal Method: The material can typically be disposed of by incineration at a licensed chemical destruction plant.[1]
-
Restrictions:
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Do not discharge to sewer systems.[1] Polyethylene glycol, a component of the molecule, is biodegradable but should not be released into wastewater systems to avoid impacting the biological and chemical oxygen demand in wastewater treatment processes.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the step-by-step logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling DBCO-PEG2-NH-Boc
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with DBCO-PEG2-NH-Boc. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your experimental outcomes.
This compound is a heterobifunctional linker molecule containing a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The DBCO group allows for copper-free click chemistry reactions with azide-containing molecules, a cornerstone of bioconjugation. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further functionalization.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.[3][4] The following table summarizes the required PPE.
| PPE Category | Item | Rationale |
| Eye Protection | Safety goggles or a face shield worn over safety glasses | Protects against splashes and accidental contact with the eyes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of any potential dusts or aerosols. |
Experimental Protocols
Receiving and Storage:
-
Upon receiving, inspect the container for any damage or leaks.
-
This compound should be stored at -20°C in a tightly sealed container to prevent degradation.
-
Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, as some related compounds are moisture-sensitive.
Preparation of Stock Solutions:
-
Work in a well-ventilated fume hood.
-
Use a clean, dry syringe or spatula to transfer the desired amount of the compound to a new, clean, and dry vial.
-
This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Add the appropriate anhydrous solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
If not for immediate use, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at -20°C.
General Reaction Setup:
-
Ensure all glassware is clean and dry to prevent hydrolysis of the reagent.
-
Set up the reaction in a fume hood.
-
If the reaction is sensitive to air or moisture, utilize standard inert atmosphere techniques such as a Schlenk line or a glovebox.
-
Add other reaction components as specified by your experimental protocol.
-
Monitor the reaction progress using appropriate analytical methods (e.g., TLC, LC-MS).
Disposal Plan
All waste containing this compound and its solvents should be treated as chemical waste. Due to the reactivity of the DBCO group, direct disposal is not recommended. A chemical inactivation process should be followed.
Chemical Inactivation and Disposal Protocol:
-
Quenching of the DBCO Moiety: The strained alkyne of the DBCO group is highly reactive towards azides. To neutralize this reactivity, an excess of a simple azide, such as sodium azide, can be added to the waste solution. This should be performed in a well-ventilated fume hood.
-
Collection of Waste:
-
Collect all liquid waste in a designated, properly labeled, and sealed container that is compatible with the solvents used.
-
Collect all solid waste, such as contaminated pipette tips and vials, in a separate, clearly labeled solid waste container.
-
-
Final Disposal: After inactivation, the resulting solution should be disposed of as chemical waste through your institution's hazardous waste management program, adhering to all local, state, and federal regulations. Do not pour this chemical down the drain.
Workflow for Handling this compound
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
